molecular formula C9H10BrClO B1267353 1-(3-Bromopropoxy)-4-chlorobenzene CAS No. 27983-04-6

1-(3-Bromopropoxy)-4-chlorobenzene

Cat. No.: B1267353
CAS No.: 27983-04-6
M. Wt: 249.53 g/mol
InChI Key: QVEAVDHTWIVBSX-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-chlorobenzene is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromopropoxy)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEAVDHTWIVBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279094
Record name 1-(3-Bromo-propoxy)-4-chloro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27983-04-6
Record name 27983-04-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Bromo-propoxy)-4-chloro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Bromopropoxy)-4-chlorobenzene CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-chlorobenzene

CAS Number: 27983-04-6

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, a plausible synthesis method, and available safety information.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. While extensive experimental data is not widely published, the following table summarizes its key physical and chemical properties based on available information.[1]

PropertyValueReference
CAS Number 27983-04-6[1]
Molecular Formula C₉H₁₀BrClO[1]
Molecular Weight 249.53 g/mol [1]
Physical Form Pale-yellow to Yellow-brown Liquid[1]
Purity Typically ≥95%[1]
Storage Temperature 2-8 °C[1]
IUPAC Name This compound[1]
InChI 1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2[1]
InChI Key QVEAVDHTWIVBSX-UHFFFAOYSA-N[1]

Synthesis

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-chlorophenol is reacted with 1,3-dibromopropane.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • 4-Chlorophenol

  • 1,3-Dibromopropane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in a suitable solvent such as acetone or DMF.

  • Add a slight molar excess of a base, such as finely ground potassium carbonate or sodium hydroxide, to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the 4-chlorophenoxide salt.

  • Alkylation: To the stirred suspension, add a molar equivalent or a slight excess of 1,3-dibromopropane.

  • Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent like dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chlorophenol 4-Chlorophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Chlorophenol->Williamson Ether Synthesis 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Williamson Ether Synthesis Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Williamson Ether Synthesis Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound

Caption: Workflow for the synthesis of this compound.

Spectral Data

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to -O)6.8 - 7.0Doublet2H
Ar-H (ortho to -Cl)7.2 - 7.4Doublet2H
O-CH ₂-CH₂-CH₂-Br4.0 - 4.2Triplet2H
O-CH₂-CH ₂-CH₂-Br2.2 - 2.4Multiplet (Quintet)2H
O-CH₂-CH₂-CH ₂-Br3.5 - 3.7Triplet2H
Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (ppm)
C -O (Aromatic)157 - 159
C -Cl (Aromatic)128 - 130
C H (Aromatic, ortho to -O)115 - 117
C H (Aromatic, ortho to -Cl)129 - 131
O-C H₂-65 - 67
-C H₂- (central)31 - 33
-C H₂-Br33 - 35
Predicted IR Spectroscopy Data
Functional GroupWavenumber (cm⁻¹)
C-H aromatic stretching3100 - 3000
C-H aliphatic stretching2960 - 2850
C=C aromatic stretching1600 - 1475
C-O-C ether stretching1250 - 1000 (asymmetric and symmetric)
C-Cl stretching850 - 550
C-Br stretching690 - 515
Predicted Mass Spectrometry Fragmentation

The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak due to the presence of chlorine and bromine isotopes. Key fragmentation patterns would likely involve the cleavage of the propyl chain and the loss of bromine or the entire bromopropoxy group.

Biological Activity and Drug Development Potential

Currently, there is no publicly available information on the biological activity or potential applications of this compound in drug development. Halogenated alkoxybenzenes are a class of compounds with diverse biological activities, and this molecule could serve as a valuable intermediate for the synthesis of more complex pharmacologically active molecules. Further research is required to explore its potential therapeutic applications.

Logical Relationship for Potential Application

Potential_Application A This compound B Chemical Intermediate A->B C Synthesis of Novel Compounds B->C D Biological Screening C->D E Identification of Bioactive Molecules D->E F Drug Development Lead E->F

Caption: Potential pathway from intermediate to drug lead.

Safety Information

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

References

An In-Depth Technical Guide to 1-(3-Bromopropoxy)-4-chlorobenzene: Properties, Synthesis, and Application in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropoxy)-4-chlorobenzene is a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of various organic compounds, most notably the imidazole-based antifungal agent, Omoconazole. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its application as a precursor in drug development. A key focus is its role in the synthesis of Omoconazole and the subsequent mechanism of action of this antifungal drug, which involves the disruption of ergosterol biosynthesis in fungal cell membranes. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Physicochemical Properties

This compound is a pale-yellow to yellow-brown liquid under standard conditions. Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 249.53 g/mol [1]
Chemical Formula C₉H₁₀BrClO[1]
CAS Number 27983-04-6[1]
Physical Form Pale-yellow to Yellow-brown Liquid[1]
Storage Temperature 2-8 °C[1]
Purity Typically ≥95%[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting p-chlorophenol with an excess of a suitable three-carbon dihalogenated propane, such as 1,3-dibromopropane or in this case, ethylene dibromide followed by a subsequent reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from p-Chlorophenol

Materials:

  • p-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Ethylene dibromide

  • Water (H₂O)

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica for column chromatography

Procedure:

  • Dissolve p-Chlorophenol (26.0 g, 0.2 mol) in water (30 ml) containing sodium hydroxide (9.0 g, 0.23 mol) with stirring.

  • Add the solution dropwise to excess refluxing ethylene dibromide (74.8 g, 0.4 mol).

  • Heat the reaction mixture under reflux for 6 hours.

  • After cooling, extract the mixture with ether (3 x 150 ml).

  • Combine the organic extracts and wash them with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product as an oil.[2]

  • Purify the crude oil using column chromatography on silica to obtain pure this compound.

Application in Drug Development: Synthesis of Omoconazole

This compound is a key precursor in the synthesis of the antifungal drug Omoconazole.[2] Omoconazole is an imidazole derivative used topically to treat fungal skin infections. The synthesis involves the N-alkylation of imidazole with this compound.

Experimental Protocol: Synthesis of Omoconazole

Materials:

  • This compound

  • Imidazole

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole in an anhydrous aprotic solvent.

  • Add a suitable base portion-wise at 0 °C to deprotonate the imidazole.

  • To this mixture, add a solution of this compound in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure Omoconazole.

Mechanism of Action and Signaling Pathway

Omoconazole, synthesized from this compound, exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] This inhibition targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[3][5] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[1][3]

The following diagram illustrates the logical workflow from the precursor to the final drug and its mechanism of action.

G cluster_synthesis Synthesis cluster_moa Mechanism of Action precursor This compound omoconazole Omoconazole precursor->omoconazole N-alkylation imidazole Imidazole imidazole->omoconazole enzyme Lanosterol 14α-demethylase (Cytochrome P450) omoconazole->enzyme Inhibits lanosterol Lanosterol ergosterol Ergosterol lanosterol->ergosterol Catalyzes membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains death Fungal Cell Death membrane->death Disruption leads to

Caption: Synthetic pathway of Omoconazole and its mechanism of action.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of the antifungal agent Omoconazole. Understanding its properties and synthetic routes is essential for researchers and drug development professionals. The detailed protocols and the elucidation of the subsequent drug's mechanism of action provided in this guide offer a solid foundation for further research and development in the field of antifungal therapeutics.

References

An In-depth Technical Guide on 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(3-Bromopropoxy)-4-chlorobenzene (CAS No: 27983-04-6). As a bifunctional organic compound, it serves as a valuable intermediate and linker in organic synthesis, particularly in the construction of complex molecules relevant to medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, a standard experimental protocol for its synthesis, and its safety and handling information.

Core Chemical and Physical Properties

This compound is a halogenated aryl ether. Its structure features a 4-chlorophenyl group linked via an ether bond to a 3-bromopropyl chain. This dual functionality—a reactive primary alkyl bromide and a less reactive aryl chloride—makes it a versatile building block. The key quantitative properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 27983-04-6
Molecular Formula C₉H₁₀BrClO[1]
Molecular Weight 249.53 g/mol [1]
Physical Form Pale-yellow to yellow-brown liquid
Boiling Point Data not readily available.
Density Data not readily available.
Purity (Typical) ≥95%
Storage Temperature 2-8 °C

Synthesis and Experimental Protocol

The most common and efficient method for synthesizing this compound is via the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with a slight excess of 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis
  • Reactants:

    • 4-Chlorophenol (1.0 eq)

    • 1,3-Dibromopropane (1.5 - 2.0 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)

    • Acetone or N,N-Dimethylformamide (DMF) as solvent

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and the chosen solvent (e.g., acetone).

    • Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes. If using NaH, cool the reaction to 0°C before portion-wise addition.

    • Add 1,3-dibromopropane (1.5 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-chlorophenol.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid salts (e.g., KBr, excess K₂CO₃) and wash with a small amount of fresh solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the drying agent by filtration and concentrate the solvent to yield the crude product.

    • Purify the product using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

G reactants Reactants: 4-Chlorophenol 1,3-Dibromopropane reaction Williamson Ether Synthesis reactants->reaction conditions Conditions: Base (K₂CO₃) Solvent (Acetone) Reflux (12-24h) conditions->reaction workup Work-up: 1. Filtration 2. Solvent Evaporation 3. Extraction reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile (Predicted)

While experimental spectra are best obtained from a certificate of analysis, the following profile can be predicted based on the molecule's structure.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.25 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the chlorine atom.

    • δ 6.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the propoxy group.

    • δ 4.10 (t, J=6.0 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).

    • δ 3.60 (t, J=6.4 Hz, 2H): Methylene protons adjacent to the bromine atom (-CH₂ -Br).

    • δ 2.30 (quint, J=6.2 Hz, 2H): Central methylene protons of the propoxy chain (-CH₂-CH₂ -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 157.5: Aromatic carbon attached to the ether oxygen (C-O).

    • δ 129.5: Aromatic carbons ortho to the chlorine (CH).

    • δ 126.0: Aromatic carbon attached to chlorine (C-Cl).

    • δ 116.0: Aromatic carbons ortho to the ether oxygen (CH).

    • δ 67.5: Methylene carbon adjacent to the ether oxygen (-C H₂-OAr).

    • δ 32.0: Central methylene carbon (-CH₂-C H₂-CH₂-).

    • δ 30.0: Methylene carbon attached to bromine (-C H₂-Br).

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) will appear as a cluster due to the isotopes of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in prominent peaks at m/z 248, 250, and 252.

    • Key fragmentation would involve the loss of a bromine radical (M-Br)⁺ or cleavage of the propyl chain.

Reactivity and Applications in Drug Development

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

  • Alkyl Bromide Terminus: The primary alkyl bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions . This site readily reacts with a wide range of nucleophiles such as amines, azides, thiols, and carbanions. This reactivity makes the molecule an excellent three-carbon linker for attaching the 4-chlorophenoxy moiety to other molecules.

  • Aryl Chloride Terminus: The aryl chloride is significantly less reactive towards traditional nucleophilic substitution. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds at the aromatic ring, typically after the alkyl bromide has been functionalized.

In drug discovery, this compound is a valuable intermediate. Halogenated aromatic rings are common motifs in pharmaceuticals, as halogens can modulate metabolic stability, binding affinity, and lipophilicity.[2] The 3-carbon linker provides specific spatial orientation and flexibility between two molecular fragments, which is critical for optimizing drug-target interactions.

G cluster_alkyl Alkyl Halide Reactivity cluster_aryl Aryl Halide Reactivity mol This compound sn2 Sₙ2 Reaction mol->sn2 Primary Site (High Reactivity) coupling Cross-Coupling mol->coupling Secondary Site (Requires Catalysis) nuc Nucleophiles (R-NH₂, R-SH, N₃⁻, CN⁻) nuc->sn2 catalyst Pd / Cu Catalysts (Suzuki, Buchwald, etc.) catalyst->coupling

Caption: Reactivity profile of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

1-(3-Bromopropoxy)-4-chlorobenzene: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS for the most accurate and up-to-date information before handling this chemical.

Introduction

1-(3-Bromopropoxy)-4-chlorobenzene (CAS No. 27983-04-6) is a halogenated aromatic ether with potential applications in organic synthesis and pharmaceutical research. Due to its chemical structure, which includes bromine and chlorine moieties, a thorough understanding of its safety and hazard profile is essential for safe handling and use in a laboratory setting. This guide provides an in-depth overview of the known and anticipated hazards associated with this compound, drawing from available data for the substance and its structural analogs.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

GHS Classification for this compound

Based on available supplier information, this compound is classified as follows:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]Exclamation Mark[1]Warning[1]
Potential Hazards of Structurally Similar Compounds

Due to the limited availability of a comprehensive Safety Data Sheet for this compound, it is prudent to consider the hazards associated with structurally similar compounds, such as 1-Bromo-4-chlorobenzene and 1-(3-Bromopropoxy)-3-chlorobenzene. These related compounds exhibit a broader range of potential hazards, which should be considered as precautionary measures when handling the title compound.

Table 2.2.1: GHS Classification of 1-(3-Bromopropoxy)-3-chlorobenzene [2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Table 2.2.2: GHS Classification of 1-Bromo-4-chlorobenzene [3]

Hazard ClassCategoryHazard Statement
Skin Sensitization-May cause SENSITIZATION by skin contact[3]
Hazardous to the aquatic environment, long-term hazard-Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 3.1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound1-Bromo-4-chlorobenzene (for reference)[4]
CAS Number 27983-04-6[1]106-39-8[4]
Molecular Formula C9H10BrClOC6H4BrCl[4]
Molecular Weight 249.53 g/mol [1]191.45 g/mol [4]
Appearance Pale-yellow to Yellow-brown Liquid[1]Solid[4]
Melting Point/Freezing Point Not available64 - 67 °C (147 - 153 °F)[4]
Boiling Point Not available196 °C (385 °F)[4]
Purity 95%[1]Not specified

Toxicological Information

The primary identified toxicological concern for this compound is its acute oral toxicity.[1] Ingestion may be harmful.[1]

For structurally similar compounds, a wider range of toxicological effects has been noted. Accidental ingestion may be harmful, with animal experiments on related compounds indicating that ingestion of less than 150 grams may be fatal or cause serious health damage.[3] These compounds can cause irritation to the eyes, skin, and respiratory system.[2][3] There is also a potential for skin sensitization with some related chemicals.[3] Limited evidence from animal studies on analogous substances suggests the possibility of developmental toxicity.[3]

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments.

General Protocol for Acute Oral Toxicity (as per OECD Guideline 423):

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) are used.

  • Dosage: The substance is administered in a single dose by gavage. A stepwise procedure is used with a limited number of animals at each step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Handling and Storage

Handling
  • Avoid all personal contact, including inhalation.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

Storage
  • Store in a tightly closed container.[2][4]

  • Keep in a dry and well-ventilated place.[2][4]

  • Recommended storage temperature is 2-8°C.[1]

  • Store locked up.[2]

Exposure Controls and Personal Protective Equipment

Table 7.1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommendations
Eye/Face Protection Wear chemical safety goggles meeting appropriate standards (e.g., EN166(EU) or NIOSH (US)).[2] A face shield may be necessary for splash hazards.
Skin Protection Wear protective gloves (e.g., nitrile rubber).[2] Wear a lab coat.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. Change contaminated clothing and wash before reuse.[2]

First-Aid Measures

Table 8.1: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[4] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Fire-Fighting Measures

While specific data for this compound is unavailable, related compounds are combustible.[3][4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Hazardous combustion products may include carbon oxides, hydrogen chloride gas, and hydrogen bromide gas.[2][4]

  • Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Visualizations

Hazard Identification and Response Workflow

Hazard_Response_Workflow start Handling this compound assess_hazards Assess Hazards - H302: Harmful if swallowed - Potential skin/eye/respiratory irritation start->assess_hazards implement_controls Implement Controls - Fume Hood - PPE (Gloves, Goggles, Lab Coat) assess_hazards->implement_controls handling_procedure Safe Handling Procedure implement_controls->handling_procedure exposure_event Exposure Event? handling_procedure->exposure_event spill_event Spill Occurs? handling_procedure->spill_event first_aid Administer First Aid (See Table 8.1) exposure_event->first_aid Yes no_exposure Continue Work Safely exposure_event->no_exposure No seek_medical_attention Seek Medical Attention first_aid->seek_medical_attention spill_event->no_exposure No spill_response Spill Response - Evacuate - Contain - Clean up with absorbent material spill_event->spill_response Yes waste_disposal Dispose of as Hazardous Waste spill_response->waste_disposal PPE_Logic_Diagram start Task: Handling this compound risk_assessment Risk Assessment - Ingestion Hazard (H302) - Potential for Skin/Eye Contact - Potential Inhalation of Vapors start->risk_assessment eye_protection Eye Protection: Chemical Safety Goggles risk_assessment->eye_protection hand_protection Hand Protection: Chemical Resistant Gloves (Nitrile) risk_assessment->hand_protection body_protection Body Protection: Lab Coat risk_assessment->body_protection respiratory_protection Respiratory Protection: Use in Fume Hood risk_assessment->respiratory_protection ppe_ensemble Required PPE Ensemble eye_protection->ppe_ensemble hand_protection->ppe_ensemble body_protection->ppe_ensemble respiratory_protection->ppe_ensemble

References

An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-(3-Bromopropoxy)-4-chlorobenzene

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectral data, and its application as a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. The presence of both a chloro and a bromo substituent, along with an ether linkage, makes it a versatile bifunctional reagent in organic synthesis. The terminal alkyl bromide is susceptible to nucleophilic substitution, while the aromatic chlorine can participate in various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 27983-04-6
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
Appearance Pale-yellow to Yellow-brown Liquid
Storage Temperature 2-8 °C

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-chlorophenol

  • 1,3-dibromopropane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalytic amount)

  • Acetone (anhydrous)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • To a suspension of anhydrous potassium carbonate and a catalytic amount of potassium iodide in acetone, add 1,3-dibromopropane.

  • Heat the mixture to reflux.

  • A solution of 4-chlorophenol in acetone is then added dropwise over a period of time.

  • Continue refluxing the reaction mixture for several hours until the reaction is complete (monitoring by TLC).

  • After completion, the reaction mixture is filtered while hot to remove the inorganic salts.

  • The filtrate is then concentrated under reduced pressure to remove the acetone.

  • The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., toluene or a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 4-chlorophenol 4-Chlorophenol Reaction Reaction 4-chlorophenol->Reaction 1,3-dibromopropane 1,3-Dibromopropane 1,3-dibromopropane->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction KI KI (Catalyst) KI->Reaction Acetone Acetone (Solvent) Acetone->Reaction Workup Workup Reaction->Workup Reflux Purification Purification Workup->Purification Filtration & Evaporation Product This compound Purification->Product Column Chromatography G Start This compound Step1 Nucleophilic Substitution with Piperazine derivative Start->Step1 Intermediate 1-(3-(Piperazin-1-yl)propoxy)-4-chlorobenzene derivative Step1->Intermediate Step2 Buchwald-Hartwig Amination with Naphthylamine derivative Intermediate->Step2 Final Naftopidil Analogue Step2->Final G Start This compound Step1 Grignard Formation & Quenching Start->Step1 Intermediate1 Functionalized Intermediate Step1->Intermediate1 Step2 Conversion to Phenol Intermediate1->Step2 Phenol_Precursor Substituted Phenol Step2->Phenol_Precursor Step3 Reaction with Epichlorohydrin Phenol_Precursor->Step3 Final Glycidyl Ether Intermediate (for Befunolol Analogues) Step3->Final

Spectroscopic and Synthetic Profile of 1-(3-Bromopropoxy)-4-chlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the chemical compound 1-(3-Bromopropoxy)-4-chlorobenzene. Due to the limited availability of published experimental spectra for this specific molecule, this document combines confirmed structural and physical data with predicted spectroscopic values derived from established principles and analysis of analogous compounds. This guide is intended to serve as a valuable resource for the identification, synthesis, and application of this compound in research and development.

Chemical Identity and Physical Properties

This compound is a disubstituted benzene derivative containing a bromoalkoxy side chain. Its structural and physical properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 27983-04-6[1]
Molecular Formula C₉H₁₀BrClO[2]
Molecular Weight 249.53 g/mol [1]
Physical Form Pale-yellow to Yellow-brown Liquid[1]
Purity ~95% (commercially available)[1]

Spectroscopic Data (Predicted and Annotated)

While experimental spectra for this compound are not widely published, the following tables provide predicted data based on established spectroscopic principles and the analysis of its constituent functional groups. These predictions are crucial for guiding the analysis of experimentally obtained data.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex molecular ion region (M, M+2, M+4).

Table 2.1: Predicted Mass Spectrometry Data

m/z (Predicted)IonNotes
248, 250, 252[M+H]⁺The characteristic isotopic pattern for one Br and one Cl atom will be observed. The relative intensities will depend on the combination of isotopes.
169, 171[M - C₃H₆Br]⁺Fragmentation corresponding to the loss of the bromopropyl radical, leaving the 4-chlorophenoxy cation.
128, 130[C₆H₄ClO]⁺Represents the 4-chlorophenol radical cation, a common fragment.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects on the aromatic ring and the alkyl chain.

Table 2.2: Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25Doublet (d)2HAr-H (ortho to Cl)
~ 6.85Doublet (d)2HAr-H (ortho to O)
~ 4.10Triplet (t)2H-O-CH₂-
~ 3.60Triplet (t)2H-CH₂-Br
~ 2.30Pentet (p)2H-CH₂-CH₂-CH₂-

Table 2.3: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 157.5Ar-C (ipso, attached to O)
~ 129.5Ar-C (ortho to Cl)
~ 126.0Ar-C (ipso, attached to Cl)
~ 116.0Ar-C (ortho to O)
~ 65.0-O-CH₂-
~ 32.0-CH₂-CH₂-CH₂-
~ 30.0-CH₂-Br
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring, the ether linkage, and the carbon-halogen bonds.

Table 2.4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (CH₂)
~ 1590, 1490C=C StretchAromatic Ring
~ 1240C-O StretchAryl-Alkyl Ether (asymmetric)
~ 1040C-O StretchAryl-Alkyl Ether (symmetric)
850 - 550C-Cl StretchChloroalkane
~ 820C-H Bend1,4-Disubstituted Benzene (para)
650 - 515C-Br StretchBromoalkane

Experimental Protocols: Synthesis

The most common and direct synthesis of this compound is via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 4-chlorophenol with 1,3-dibromopropane.

3.1. Materials and Reagents

  • 4-Chlorophenol

  • 1,3-Dibromopropane

  • Sodium Hydroxide (NaOH)

  • A suitable solvent (e.g., ethanol, acetone, or DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

3.2. Synthetic Procedure

A procedure for a related compound, p-chlorophenoxyethyl bromide, has been reported and can be adapted for the synthesis of this compound[2]. The key difference would be the use of 1,3-dibromopropane instead of ethylene dibromide.

  • Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol in a suitable solvent. Add a stoichiometric equivalent of sodium hydroxide to the solution and stir until the 4-chlorophenol is completely deprotonated to form sodium 4-chlorophenoxide.

  • Nucleophilic Substitution: To the solution of the phenoxide, add an excess of 1,3-dibromopropane. The use of an excess of the dihaloalkane is crucial to minimize the formation of the bis-ether byproduct.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (NaBr) has formed, it can be removed by filtration. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water to remove any remaining inorganic salts.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude product. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product 4-Chlorophenol 4-Chlorophenol Deprotonation Deprotonation 4-Chlorophenol->Deprotonation 1,3-Dibromopropane 1,3-Dibromopropane Nucleophilic_Substitution Nucleophilic_Substitution 1,3-Dibromopropane->Nucleophilic_Substitution NaOH NaOH NaOH->Deprotonation Deprotonation->Nucleophilic_Substitution Sodium 4-chlorophenoxide Workup_Purification Workup_Purification Nucleophilic_Substitution->Workup_Purification Crude Product Final_Product This compound Workup_Purification->Final_Product

Caption: Williamson ether synthesis of this compound.

References

Structural Analysis of 1-(3-Bromopropoxy)-4-chlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of 1-(3-bromopropoxy)-4-chlorobenzene, a halogenated aromatic ether. This document outlines the expected spectroscopic characteristics, a detailed experimental protocol for its synthesis, and a logical workflow for its structural characterization. The information presented is intended to support researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₉H₁₀BrClO and a molecular weight of 249.53 g/mol . The structure features a 4-chlorophenoxy group connected to a three-carbon aliphatic chain terminating in a bromine atom. This bifunctional nature makes it a useful building block in organic synthesis.

PropertyValue
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
IUPAC Name This compound
CAS Number 27983-04-6
Physical Form Pale-yellow to yellow-brown liquid
Storage Temperature 2-8 °C

Spectroscopic and Crystallographic Data

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the propoxy chain will exhibit signals consistent with an A₂B₂C₂ spin system, appearing as triplets or multiplets.

Chemical Shift (ppm, CDCl₃)MultiplicityIntegrationAssignment
~ 7.25d2HAr-H (ortho to Cl)
~ 6.85d2HAr-H (ortho to O)
~ 4.15t2H-O-CH₂-
~ 3.60t2H-CH₂-Br
~ 2.30p2H-CH₂-CH₂-CH₂-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the oxygen, chlorine, and bromine atoms. The "heavy atom effect" of bromine may cause the signal for the carbon atom to which it is attached to appear at a slightly upfield position than would be expected based on electronegativity alone.[1]

Chemical Shift (ppm, CDCl₃)Assignment
~ 157.5Ar-C (ipso, attached to O)
~ 129.5Ar-C (ortho to Cl)
~ 126.0Ar-C (ipso, attached to Cl)
~ 116.0Ar-C (ortho to O)
~ 65.0-O-CH₂-
~ 32.0-CH₂-Br
~ 30.0-CH₂-CH₂-CH₂-
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a characteristic pattern of peaks at m/z 248, 250, and 252.[2][3][4]

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways, including cleavage of the C-O and C-Br bonds.

m/zFragment IonNotes
248, 250, 252[M]⁺Molecular ion cluster
169, 171[M - Br]⁺Loss of a bromine radical
128, 130[Cl-C₆H₄-O]⁺Cleavage of the propoxy chain
111, 113[Cl-C₆H₄]⁺Loss of the propoxy group
77[C₆H₅]⁺Phenyl cation, characteristic of benzene derivatives[2]
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring and the C-O, C-Cl, and C-Br bonds.

Wavenumber (cm⁻¹)Vibration
~ 3100-3000Aromatic C-H stretch
~ 2960-2850Aliphatic C-H stretch
~ 1590, 1490Aromatic C=C stretch
~ 1240Aryl-O-C stretch (asymmetric)
~ 1040Aryl-O-C stretch (symmetric)
~ 820para-disubstituted C-H out-of-plane bend
~ 750C-Cl stretch
~ 650C-Br stretch
Crystallographic Data

While no specific crystallographic data for this compound was found, a study on the related compound, 1-(2-bromoethoxy)-4-chlorobenzene (C₈H₈BrClO), provides insight into the potential solid-state structure.[5] In this related molecule, the crystal structure is monoclinic.[5] The chlorophenyl ring is planar, and intermolecular interactions, such as π–π stacking, may contribute to the stability of the crystal lattice.[5]

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via a Williamson ether synthesis.[6][7][8] This method involves the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base.

Materials:

  • 4-Chlorophenol

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Addition of Alkyl Halide: While stirring, add 1,3-dibromopropane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the structural analysis of a newly synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Williamson Ether Synthesis Workup Workup & Extraction Synthesis->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for Synthesis and Structural Elucidation.

This comprehensive guide provides a foundational understanding of the structural characteristics of this compound. The presented data and protocols are intended to facilitate further research and application of this versatile chemical compound.

References

Physical properties of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-(3-Bromopropoxy)-4-chlorobenzene

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document includes a detailed summary of its physical characteristics, experimental protocols for its synthesis, and its potential applications in pharmaceutical research. All quantitative data are presented in a structured tabular format for ease of comparison. Additionally, logical and experimental workflows are visualized using diagrams to enhance understanding.

Introduction

This compound is a halogenated aromatic ether. Its bifunctional nature, possessing both a reactive bromopropyl group and a chlorobenzene moiety, makes it a valuable intermediate in organic synthesis. The presence of two different halogen atoms at different positions allows for selective chemical transformations, rendering it a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. This guide aims to consolidate the available data on its physical properties and provide standardized methodologies relevant to its synthesis and characterization.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 27983-04-6[1][2]
Molecular Formula C9H10BrClO[2][3][4][5]
Molecular Weight 249.53 g/mol [2][3][4]
InChI Key QVEAVDHTWIVBSX-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC(=CC=C1Cl)OCCCBr
Synonyms 3-bromopropyl 4-chlorophenyl ether, Benzene, 1-(3-bromopropoxy)-4-chloro-[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

PropertyValue
Physical Form Pale-yellow to Yellow-brown Liquid[1]
Boiling Point 303.5 ± 22.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 137.3 ± 22.3 °C[3]
LogP (Octanol/Water Partition Coefficient) 3.98[3]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[3]
Index of Refraction 1.552[3]
Purity 95%[1]
Storage Temperature 2-8 °C[1]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound from 4-chlorophenol and 1,3-dibromopropane.

Materials:

  • 4-chlorophenol

  • 1,3-dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 4-chlorophenol D Mix Reactants in Acetone A->D B 1,3-dibromopropane B->D C Potassium Carbonate C->D E Reflux for 24 hours D->E F Filter and Concentrate E->F G Solvent Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J This compound I->J

Caption: A general experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The bromopropyl chain can be functionalized through nucleophilic substitution, while the chlorobenzene ring can participate in cross-coupling reactions, allowing for the construction of a diverse range of chemical scaffolds for drug discovery.

G Role of this compound in Drug Discovery cluster_modifications Chemical Modifications A This compound (Starting Material) B Nucleophilic Substitution (e.g., with amines, thiols) A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C D Library of Novel Compounds B->D C->D E Biological Screening (e.g., enzyme assays, cell-based assays) D->E F Lead Compound Identification E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Logical workflow illustrating the use of this compound as an intermediate in a drug discovery pipeline.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the key physical properties of this compound, a versatile chemical intermediate. The provided data and protocols are intended to support researchers in its safe and effective use in organic synthesis and drug discovery endeavors. The structured presentation of its properties and the visual representation of its synthetic and application workflows aim to facilitate a deeper understanding of this compound's utility in the scientific community.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene from p-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-bromopropoxy)-4-chlorobenzene, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage. This document details the reaction mechanism, a comprehensive experimental protocol, and the necessary characterization data.

Introduction

The synthesis of this compound from p-chlorophenol is a classic example of the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. The resulting molecule incorporates a flexible propoxy linker with a reactive bromide terminus, making it a versatile building block for further chemical modifications.

The core of this synthesis is the nucleophilic substitution (SN2) reaction between the p-chlorophenoxide ion and 1,3-dibromopropane. The phenoxide is generated in situ by treating p-chlorophenol with a suitable base.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Caption: Overall reaction scheme for the synthesis.

The mechanism proceeds in two main steps:

  • Deprotonation: The phenolic proton of p-chlorophenol is acidic and is removed by a base (e.g., potassium carbonate) to form the p-chlorophenoxide ion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The p-chlorophenoxide ion then attacks one of the primary carbons of 1,3-dibromopropane in an SN2 fashion, displacing a bromide ion and forming the ether bond.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValueReference
Reactants
p-Chlorophenol1.0 eq
1,3-Dibromopropane>1.0 eq (used in excess)
Potassium Carbonate2.0 - 3.0 eq
Potassium Iodidecatalytic[1]
Solvent Acetone[1]
Reaction Temperature Reflux[1]
Reaction Time 15 hours[1]
Product Molecular Formula C₉H₁₀BrClO[2]
Product Molecular Weight 249.53 g/mol [2]

Detailed Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis with similar substrates.[1]

Materials:

  • p-Chlorophenol

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-chlorophenol, anhydrous potassium carbonate, and a catalytic amount of potassium iodide in anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add an excess of 1,3-dibromopropane.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine p-chlorophenol, K₂CO₃, and KI in acetone B Add 1,3-dibromopropane A->B C Reflux for 15 hours B->C D Cool and filter inorganic salts C->D E Concentrate filtrate D->E F Dissolve in CH₂Cl₂ E->F G Wash with NaHCO₃ (aq) and brine F->G H Dry over MgSO₄ G->H I Filter and concentrate H->I J Column Chromatography I->J K Pure Product J->K G A p-Chlorophenol C p-Chlorophenoxide (Nucleophile) A->C Deprotonation B Base (K₂CO₃) E SN2 Transition State C->E Nucleophilic Attack D 1,3-Dibromopropane (Electrophile) F This compound E->F G Bromide ion (Leaving Group) E->G Loss of Leaving Group

References

The Versatile Building Block: A Technical Guide to 1-(3-Bromopropoxy)-4-chlorobenzene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropoxy)-4-chlorobenzene is a bifunctional chemical building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromopropoxy chain and a substituted aromatic ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including pharmacologically active compounds. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of vasopressin V1b receptor antagonists.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 27983-04-6[1][2]
Molecular Formula C₉H₁₀BrClO[1][2]
Molecular Weight 249.53 g/mol [1]
Physical Form Pale-yellow to Yellow-brown Liquid[1]
Purity ≥95%[1]
Storage Temperature 2-8 °C[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-chlorophenol is reacted with 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Chlorophenol

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in the Synthesis of Vasopressin V1b Receptor Antagonists

A significant application of this compound is as a key intermediate in the synthesis of vasopressin V1b receptor antagonists. These compounds are of therapeutic interest for the treatment of depression and anxiety disorders by modulating the activity of the Hypothalamus-Pituitary-Adrenal (HPA) axis.[3][4] The synthesis of a dihydroquinoxalinone-based V1b antagonist is a multi-step process where this compound is used to introduce the chlorophenoxypropyl side chain.

Multi-Step Synthesis of a Dihydroquinoxalinone-based V1b Antagonist

The overall synthetic workflow can be broken down into three main stages: Alkylation, Formylation and Reductive Cyclization, and subsequent modifications.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Formylation and Cyclization cluster_2 Final Product A This compound C N-(3-(4-chlorophenoxy)propyl)-2-methoxyaniline A->C B 2-Methoxyaniline B->C D N-(3-(4-chlorophenoxy)propyl)-N-(2-methoxyphenyl)formamide C->D Formylation E 6-(3-(4-chlorophenoxy)propyl)- 3,4-dihydroquinoxalin-2(1H)-one D->E Reductive Cyclization F V1b Receptor Antagonist E->F Further Modifications

Caption: Synthetic workflow for a V1b receptor antagonist.
Step 1: N-Alkylation of 2-Methoxyaniline

Experimental Protocol:

This step involves the nucleophilic substitution of the bromine atom in this compound by the amino group of 2-methoxyaniline.

Reagents and Conditions
Reactants This compound (1.0 eq), 2-Methoxyaniline (1.2 eq)
Base Potassium carbonate (K₂CO₃) (2.0 eq)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room temperature
Reaction Time 12 hours

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate.

  • Add 2-methoxyaniline dropwise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(3-(4-chlorophenoxy)propyl)-2-methoxyaniline.

  • Purify the crude product by column chromatography.

Step 2: Formylation and Intramolecular Reductive Cyclization

Experimental Protocol:

The secondary amine is first formylated, followed by an intramolecular cyclization to form the dihydroquinoxalinone core.

Reagents and Conditions for Formylation
Reactant N-(3-(4-chlorophenoxy)propyl)-2-methoxyaniline (1.0 eq)
Formylating Agent Formic acid or Ethyl formate
Conditions Reflux
Reagents and Conditions for Cyclization
Reactant N-(3-(4-chlorophenoxy)propyl)-N-(2-methoxyphenyl)formamide (1.0 eq)
Reducing Agent Sodium dithionite (Na₂S₂O₄)
Solvent Aqueous ethanol
Conditions Reflux

Procedure:

  • Formylation: Reflux N-(3-(4-chlorophenoxy)propyl)-2-methoxyaniline with a suitable formylating agent until the reaction is complete (monitored by TLC). Remove the excess formylating agent under reduced pressure to obtain the crude formamide.

  • Cyclization: Dissolve the crude formamide in aqueous ethanol and add sodium dithionite. Reflux the mixture until the cyclization is complete.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the resulting 6-(3-(4-chlorophenoxy)propyl)-3,4-dihydroquinoxalin-2(1H)-one by chromatography or recrystallization.

Role in Modulating the Hypothalamus-Pituitary-Adrenal (HPA) Axis

Vasopressin V1b receptors are predominantly found in the anterior pituitary gland and play a crucial role in the regulation of the HPA axis, the body's central stress response system.[3][4] Arginine vasopressin (AVP), released from the hypothalamus, binds to V1b receptors on corticotrophs in the pituitary, stimulating the release of adrenocorticotropic hormone (ACTH).[5] ACTH then acts on the adrenal glands to stimulate the release of cortisol, the primary stress hormone.

V1b receptor antagonists, synthesized using building blocks like this compound, block the action of AVP at the pituitary level, thereby attenuating the stress-induced release of ACTH and cortisol.[4] This mechanism of action is the basis for their investigation as potential treatments for stress-related psychiatric disorders.

HPA_Axis Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus + Pituitary Anterior Pituitary (Corticotrophs) Hypothalamus->Pituitary AVP (Arginine Vasopressin) Adrenal Adrenal Gland Pituitary->Adrenal ACTH (Adrenocorticotropic Hormone) Cortisol Cortisol Adrenal->Cortisol Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary - (Negative Feedback) V1b_Antagonist V1b Receptor Antagonist V1b_Antagonist->Pituitary Blocks AVP binding

Caption: HPA Axis Signaling and the Action of V1b Receptor Antagonists.

General Reactivity and Other Applications

The chemical versatility of this compound extends beyond the synthesis of V1b antagonists. The two reactive sites on the molecule, the alkyl bromide and the chlorobenzene ring, can be manipulated independently to create a diverse range of derivatives.

  • Nucleophilic Substitution: The primary alkyl bromide is susceptible to Sₙ2 reactions with a wide variety of nucleophiles, including amines, phenols, thiols, and carboxylates, allowing for the introduction of various functional groups.

  • Finkelstein Reaction: The bromide can be converted to an iodide via the Finkelstein reaction, which can be advantageous for subsequent coupling reactions due to the higher reactivity of the C-I bond.[6][7]

  • Cross-Coupling Reactions: The chlorobenzene moiety can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in medicinal chemistry and organic synthesis. Its utility is highlighted by its crucial role in the synthesis of vasopressin V1b receptor antagonists, a promising class of drugs for the treatment of stress-related disorders. The ability to selectively functionalize both the alkyl bromide and the aromatic chloride moieties opens up a wide range of possibilities for the creation of novel and complex molecular architectures, making it an important tool for researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Ethers from 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of ether compounds utilizing 1-(3-bromopropoxy)-4-chlorobenzene as a key building block. The methodologies described herein are primarily based on the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for forming the ether linkage.

The synthesized ethers, incorporating the 4-chlorophenoxy propyl moiety, are of significant interest in medicinal chemistry and drug discovery. Analogous structures have demonstrated biological activity, suggesting potential applications for these novel compounds as therapeutic agents. These notes are intended to guide researchers in the synthesis, purification, and potential biological evaluation of new chemical entities derived from this compound.

Synthetic Strategy: The Williamson Ether Synthesis

The primary method for the synthesis of ethers from this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on the electrophilic primary carbon of the bromopropyl group.[1][2] The general reaction scheme is depicted below:

Scheme 1: General Williamson Ether Synthesis using this compound

Where R-OH can be a variety of alcohols or phenols, leading to a library of novel ether compounds.

Experimental Protocols

The following are detailed protocols for the synthesis of ethers using this compound with a generic phenol as the nucleophile. These can be adapted for other alcohols and hydroxy-containing compounds.

Protocol 1: Standard Williamson Ether Synthesis in Liquid Phase

This protocol describes a standard, lab-scale synthesis using a strong base to generate the phenoxide in situ, followed by reaction with this compound.

Materials:

  • This compound

  • Substituted or unsubstituted phenol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Nucleophile:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add the phenol (1.0 eq).

    • Dissolve the phenol in anhydrous DMF or acetonitrile.

    • Under a gentle stream of argon or nitrogen, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 eq) can be used as the base, and the reaction is typically heated.

    • Stir the mixture at room temperature (or as required) for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH), to ensure complete formation of the phenoxide.

  • Ether Synthesis Reaction:

    • To the solution of the phenoxide, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the nucleophile.[3]

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

Protocol 2: Vapor Phase Catalytic Ether Synthesis

As an alternative for industrial applications or continuous flow processes, a vapor-phase synthesis can be employed, which may offer advantages in terms of catalyst recycling and product isolation.[4]

Materials:

  • This compound

  • Phenol or other volatile alcohol

  • Solid catalyst (e.g., metal oxides like TiO₂ or Y₂O₃ on a support like α-Al₂O₃)

  • Inert carrier gas (e.g., Nitrogen)

Procedure:

  • Reactor Setup:

    • Pack a fixed-bed reactor with the solid metal oxide catalyst.

    • Heat the reactor to the desired temperature (e.g., 200-300 °C).

  • Reaction Execution:

    • Vaporize a mixture of the phenol (or alcohol) and this compound.

    • Pass the vaporized reactants over the heated catalyst bed using an inert carrier gas.

    • The corresponding ether and hydrogen bromide are formed in the vapor phase.

  • Product Collection and Purification:

    • Cool the effluent from the reactor to condense the organic products.

    • The hydrogen bromide can be scrubbed or reacted with a halide acceptor.

    • Separate and purify the desired ether from the unreacted starting materials and any byproducts by fractional distillation or chromatography.

Quantitative Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the liquid-phase Williamson ether synthesis of a generic substituted phenol with this compound.

ParameterValueReference
Reactants
This compound1.0 eqGeneral Protocol
Substituted Phenol1.0 - 1.2 eq[3]
Base (NaH)1.1 - 1.5 eq[3]
Reaction Conditions
SolventAnhydrous DMF or Acetonitrile[3]
Temperature60 - 80 °C[3]
Reaction Time2 - 24 hours[3]
Outcome
Yield 70 - 95% (typical)[3]
Purity >95% after chromatographyGeneral Protocol

Potential Applications and Biological Relevance

Ethers containing a chlorophenoxy moiety are present in a number of biologically active compounds. For instance, diaryl ethers have been investigated as inhibitors of Toxoplasma gondii enoyl reductase, a key enzyme in the parasite's fatty acid synthesis pathway.[5] Furthermore, molecules incorporating a 4-chlorophenoxy group have been synthesized as selective antagonists for the neuropeptide Y (NPY) Y1 receptor, which is implicated in the regulation of appetite and could be a target for anti-obesity drugs.[6]

Given these precedents, the novel ethers synthesized from this compound could be screened for a variety of biological activities, including but not limited to:

  • Antiparasitic activity (e.g., against Toxoplasma gondii or Plasmodium falciparum)

  • NPY Y1 receptor antagonism for potential anti-obesity applications

  • Herbicidal or pesticidal activity

Visualizations

Synthesis and Screening Workflow

The following diagram illustrates a typical workflow from the synthesis of a library of ether compounds to their initial biological screening.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_development Lead Optimization start This compound + Phenol Library reaction Williamson Ether Synthesis (Parallel Synthesis) start->reaction purification Purification (e.g., Automated Chromatography) reaction->purification library Library of Novel Ethers purification->library screening High-Throughput Screening (e.g., Enzyme Inhibition Assay, Receptor Binding Assay) library->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation hit_id->hit_val sar Structure-Activity Relationship (SAR) Studies hit_val->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for synthesis and screening of novel ethers.

Hypothetical Signaling Pathway Inhibition

Based on the known activity of similar compounds, the synthesized ethers could potentially act as antagonists of the NPY Y1 receptor. The diagram below illustrates the canonical signaling pathway of the Y1 receptor and the putative point of inhibition by a novel antagonist.

G NPY Neuropeptide Y (NPY) Y1R Y1 Receptor (GPCR) NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates Antagonist Novel Ether Antagonist Antagonist->Y1R Blocks AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., related to appetite) CREB->Gene Regulates Response Cellular Response (e.g., Increased Appetite) Gene->Response

Caption: Hypothetical inhibition of the NPY Y1 receptor signaling pathway.

References

Application Notes and Protocols for 1-(3-Bromopropoxy)-4-chlorobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(3-Bromopropoxy)-4-chlorobenzene in various palladium- and copper-catalyzed cross-coupling reactions. This versatile reagent possesses two distinct reactive sites: a bromoalkoxy chain and a chloroaromatic ring, offering opportunities for selective functionalization in the synthesis of complex molecules, particularly in the development of pharmaceutical intermediates.

Introduction to Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions typically employ a metal catalyst, most commonly palladium or copper, to couple an organometallic reagent with an organic halide or pseudohalide. The general applicability and functional group tolerance of these reactions have made them indispensable in modern drug discovery and development.

This document focuses on the application of this compound in the following key cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters.

  • Heck Coupling: Formation of C-C bonds by coupling with alkenes.

  • Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Ullmann Condensation: Formation of C-O, C-N, or C-S bonds.

Due to the presence of two different halogen atoms in this compound, regioselective cross-coupling is a key consideration. The alkyl bromide is generally more reactive than the aryl chloride in many palladium-catalyzed cross-coupling reactions, allowing for selective functionalization of the propoxy chain. However, under specific conditions, the chloroarene can also participate in coupling reactions.

Data Presentation

While specific quantitative data for cross-coupling reactions of this compound is not extensively available in the surveyed literature, the following tables provide representative conditions and typical yields for analogous aryl bromides and chlorides in various cross-coupling reactions. These serve as a starting point for reaction optimization.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Arylboronic acidPd(PPh₃)₄ (2-5)-Na₂CO₃, K₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-11070-95
Arylboronic acidPd(OAc)₂ (1-3)SPhos, XPhos (2-6)K₃PO₄, Cs₂CO₃Toluene, Dioxane80-12075-98

Table 2: Generalized Conditions for Heck Coupling of Aryl Halides with Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
StyrenePd(OAc)₂ (1-5)PPh₃, P(o-tol)₃ (2-10)Et₃N, NaOAcDMF, NMP, Acetonitrile100-14060-90
AcrylatePd(OAc)₂ (1-5)PPh₃ (2-10)Et₃N, K₂CO₃DMF, Acetonitrile80-12070-95

Table 3: Generalized Conditions for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemperature (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (1-3)CuI (2-5)Et₃N, piperidineTHF, DMF25-8070-95
Propargyl alcoholPd(PPh₃)₄ (2-5)CuI (4-10)Et₃N, DIPADMF, Acetonitrile50-10065-90

Table 4: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Halides

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
AnilinePd₂(dba)₃ (1-2)BINAP, XPhos (2-4)NaOtBu, Cs₂CO₃Toluene, Dioxane80-11080-98
MorpholinePd(OAc)₂ (1-3)RuPhos, BrettPhos (2-6)K₃PO₄, NaOtBuToluene, THF80-12075-95

Table 5: Generalized Conditions for Ullmann Condensation of Aryl Halides

NucleophileCu Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
PhenolCuI, Cu₂O (10-100)Phenanthroline, L-prolineK₂CO₃, Cs₂CO₃DMF, Pyridine, NMP120-18060-90
AmineCuI (10-100)1,2-DiamineK₂CO₃, K₃PO₄DMF, Dioxane100-15050-85

Experimental Protocols

The following are generalized protocols for performing cross-coupling reactions with this compound. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal results.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (5 mL) and the aqueous base (2 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01 mmol), the phosphine ligand (0.02 mmol), and the base (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Cross_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G Cross-Coupling Reaction A->G B Coupling Partner (e.g., Boronic Acid, Amine, Alkene) B->G C Catalyst (e.g., Pd(0) or Cu(I)) C->G D Ligand (e.g., Phosphine) D->G E Base E->G F Solvent F->G H Product G->H I Workup & Purification H->I J Final Product I->J

Caption: General workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans Base PdII_R R-Pd(II)L_n-R' Trans->PdII_R R_B R'-B(OR)₂ R_B->Trans RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L_n-X OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [Ar-Pd(II)L_n(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine Amine R₂NH Amine->Amine_Coord Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)L_n-NR₂ Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable bifunctional building block for the synthesis of diverse molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore its utility in various cross-coupling reactions. Careful optimization of reaction conditions will be crucial to achieve desired selectivity and high yields, enabling the development of novel compounds for pharmaceutical and other applications.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 1-(3-bromopropoxy)-4-chlorobenzene with arylboronic acids. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is critical in the synthesis of biaryl compounds often found in pharmaceuticals and functional materials.[1][2][3] This protocol addresses the challenges associated with the lower reactivity of aryl chlorides by suggesting optimized catalytic systems and reaction conditions.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][4][5] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][6] The general reactivity trend for the halide coupling partner is I > Br > OTf >> Cl.[1][4] Consequently, aryl chlorides, like this compound, are challenging substrates due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) catalyst the rate-determining step.[4][6]

Recent advancements in catalyst development, particularly the use of electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs), have enabled the efficient coupling of these less reactive aryl chlorides.[7][8] This application note details a robust protocol for the coupling of this compound with a representative arylboronic acid, providing a foundational method for the synthesis of a variety of biaryl derivatives.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate. The base activates the boronic acid to facilitate this step.[7]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[4]

A diagram of the catalytic cycle is presented below.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)2 Base di_pd_complex Ar-Pd(II)-Ar'(Ln) transmetalation->di_pd_complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' Experimental_Workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add Pd(OAc)2, SPhos, K3PO4, This compound, and phenylboronic acid to the flask. setup->reagents solvent Add degassed toluene and water. reagents->solvent reaction Heat the mixture at 100 °C with vigorous stirring. solvent->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring workup Cool to room temperature. Perform aqueous workup. monitoring->workup extraction Extract with an organic solvent (e.g., ethyl acetate). workup->extraction drying Dry the organic layer over Na2SO4 or MgSO4. extraction->drying purification Concentrate and purify by column chromatography. drying->purification end End purification->end

References

Applications of 1-(3-Bromopropoxy)-4-chlorobenzene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropoxy)-4-chlorobenzene is a bifunctional organic molecule that holds potential as a versatile building block in organic synthesis. Its structure incorporates two key reactive sites: a primary alkyl bromide and a chloroaromatic ring. The alkyl bromide is susceptible to nucleophilic substitution reactions, providing a straightforward method for introducing the 4-chlorophenoxypropyl moiety into various molecular scaffolds. The chlorobenzene ring, while generally less reactive towards classical nucleophilic aromatic substitution, can participate in a range of metal-catalyzed cross-coupling reactions.

This document provides detailed application notes and representative protocols for the use of this compound in several key synthetic transformations. While extensive literature on the specific applications of this compound is limited, the following protocols are based on well-established synthetic methodologies for analogous substrates and are intended to serve as a practical guide for researchers.

Core Applications and Reaction Types

The primary applications of this compound can be categorized based on the reactivity of its two distinct functional groups:

  • Nucleophilic Substitution at the Propyl Chain: The terminal bromine atom serves as an excellent leaving group in SN2 reactions with a variety of nucleophiles.

  • Cross-Coupling Reactions at the Aromatic Ring: The chlorine atom on the benzene ring can be utilized in transition-metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds.

The following sections detail the protocols for these transformations.

Application 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes the reaction of this compound with a substituted phenol to form a diaryl ether derivative, a common structural motif in pharmaceuticals and material science.

Experimental Protocol

Materials:

  • This compound

  • 4-Methoxyphenol (or other substituted phenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Quantitative Data (Representative)
EntryPhenolBase (eq)SolventTemp (°C)Time (h)Yield (%)
14-MethoxyphenolK₂CO₃ (2.0)DMF801685-95
2PhenolK₂CO₃ (2.0)Acetonitrile801880-90
34-NitrophenolCs₂CO₃ (1.5)DMF601290-98

Reaction Workflow

G cluster_reagents Reagents & Conditions reagent1 4-Methoxyphenol reaction Williamson Ether Synthesis (O-Alkylation) reagent1->reaction reagent2 K₂CO₃ reagent2->reaction reagent3 DMF, 80 °C reagent3->reaction start This compound start->reaction workup Workup & Purification reaction->workup product 1-Chloro-4-(3-(4-methoxyphenoxy)propoxy)benzene workup->product

Caption: Workflow for Williamson Ether Synthesis.

Application 2: N-Alkylation of Secondary Amines

This protocol details the synthesis of a tertiary amine by reacting this compound with a secondary amine. Tertiary amines are prevalent in active pharmaceutical ingredients.

Experimental Protocol

Materials:

  • This compound

  • Piperidine (or other secondary amine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.5 eq) to the solution.

  • Add piperidine (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: DCM/methanol with 1% triethylamine) to afford the pure tertiary amine.

Quantitative Data (Representative)
EntryAmineBase (eq)SolventTemp (°C)Time (h)Yield (%)
1PiperidineK₂CO₃ (2.5)CH₃CNReflux1088-96
2MorpholineK₂CO₃ (2.5)CH₃CNReflux1285-92
3DibenzylamineDIPEA (2.0)DMF701675-85

Reaction Pathway

G start This compound product 1-(3-(4-Chlorophenoxy)propyl)piperidine start->product Sɴ2 Reaction amine Piperidine amine->product base K₂CO₃ base->product conditions Acetonitrile, Reflux conditions->product

Caption: N-Alkylation of a secondary amine.

Application 3: Suzuki-Miyaura Cross-Coupling

The chlorobenzene moiety can be functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling to form biaryl structures. This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecules.

Experimental Protocol

Materials:

  • This compound

  • Phenylboronic acid (or other aryl/heteroaryl boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Celite

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene and degassed water to the flask to create a 10:1 toluene/water mixture.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the biaryl product.

Quantitative Data (Representative)
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)Temp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3.0)11075-88
24-Formylphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₂CO₃ (3.0)10070-85
3Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3.0)11065-80

Catalytic Cycle Logic

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(Cl)L₂ ox_add->pd_complex transmetal Transmetalation red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide Ar-Cl (Substrate) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ boronic_acid->transmetal base Base (K₃PO₄) base->transmetal pd_complex->transmetal

Caption: Logical flow of the Suzuki-Miyaura cycle.

Safety and Handling

This compound is an alkylating agent and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Application Notes and Protocols: 1-(3-Bromopropoxy)-4-chlorobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropoxy)-4-chlorobenzene is a bifunctional organic intermediate with potential applications in pharmaceutical synthesis. Its chemical structure, featuring a reactive bromopropyl group and a stable chlorophenyl moiety, makes it a suitable building block for introducing a 3-(4-chlorophenoxy)propoxy substructure into target molecules. This functionality is of interest in medicinal chemistry for the development of novel therapeutic agents. These application notes provide an overview of its potential applications, a general protocol for its use in O-alkylation reactions, and illustrative data to guide experimental design.

Introduction and Potential Applications

This compound is a useful intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of a bromoalkane provides a reactive site for nucleophilic substitution, while the chlorobenzene group offers a stable aromatic core that can be further functionalized if necessary.

While not a widely documented intermediate for a specific blockbuster drug, the structural motif it can introduce is found in various biologically active compounds. For instance, aryloxypropanamine derivatives are a known class of pharmacologically active molecules, including drugs like Atomoxetine (a norepinephrine reuptake inhibitor) and Fluoxetine (a selective serotonin reuptake inhibitor). Although these specific drugs do not contain the 4-chlorophenyl group, the general principle of connecting an aryloxy group to a three-carbon chain which is then linked to a nucleophile is a common strategy in medicinal chemistry.

Furthermore, patent literature describes various phenoxypropoxy derivatives with potential applications in treating metabolic and cardiovascular diseases, highlighting the therapeutic relevance of this structural class. Therefore, this compound serves as a valuable starting material for researchers exploring new chemical entities in these and other therapeutic areas.

General Synthetic Pathway: O-Alkylation

A primary application of this compound is the O-alkylation of phenols to form diaryl ether derivatives. This reaction is a fundamental transformation in the synthesis of many pharmaceutical compounds.

O_Alkylation_Pathway reactant1 This compound product 3-(4-Chlorophenoxy)propoxy-arene Derivative reactant1->product Alkylation reactant2 Phenolic Substrate (Ar-OH) reactant2->product base Base (e.g., K2CO3, NaH) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Reaction Setup: - Add Phenol & Solvent - Inert Atmosphere add_base 2. Add Base (e.g., K2CO3) setup->add_base add_alkylating 3. Add 1-(3-Bromopropoxy)- 4-chlorobenzene add_base->add_alkylating react 4. Heat and Stir (Monitor by TLC) add_alkylating->react quench 5. Quench Reaction (e.g., add water) react->quench Reaction Complete extract 6. Extraction (e.g., Ethyl Acetate) quench->extract wash 7. Wash Organic Layer (Water, Brine) extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Column Chromatography dry->purify final_product Pure Product purify->final_product Characterization (NMR, MS)

Application Notes and Protocols for the Characterization of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 1-(3-Bromopropoxy)-4-chlorobenzene, a key intermediate in various synthetic processes. The following protocols are designed to ensure accurate and reproducible results for identity, purity, and stability assessments.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To confirm the chemical structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) for this compound, based on the analysis of structurally similar compounds.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Ar-H (ortho to O)6.85 (d, 2H)116.0
Ar-H (ortho to Cl)7.25 (d, 2H)129.5
Ar-C (ipso to O)-157.5
Ar-C (ipso to Cl)-125.0
-O-CH₂-4.10 (t, 2H)65.5
-CH₂- (central)2.30 (quint, 2H)32.0
-CH₂-Br3.60 (t, 2H)33.5

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-180 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Application: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Predicted Mass Spectrometry Data

The following table lists the predicted major fragments for this compound in an electron ionization (EI) mass spectrum. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), characteristic isotopic patterns are expected for fragments containing these atoms.

m/z Predicted Fragment
248/250/252[M]⁺ (Molecular ion)
128/130[Cl-C₆H₄-O]⁺
121[C₃H₆Br]⁺
111/113[Cl-C₆H₄]⁺
75[C₆H₅]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[1]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or Rtx-624 (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a splitless or split injection.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum. Compare the observed fragmentation pattern with the predicted pattern and check for the characteristic isotopic distributions of bromine and chlorine.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and quantify it using a UV detector.

Experimental Protocol: HPLC

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis

Thermal analysis provides information on the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Application: To evaluate the thermal stability, decomposition profile, and melting point of the compound.[3]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Place 5-10 mg of the sample into an aluminum or ceramic TGA/DSC pan.

  • Instrumentation: A simultaneous TGA/DSC analyzer.

  • TGA/DSC Conditions:

    • Temperature Program: Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • TGA: Determine the onset of decomposition from the weight loss curve.

    • DSC: Identify endothermic and exothermic events, such as melting and decomposition. The melting point is determined from the peak of the endothermic transition.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic route for this compound via a Williamson ether synthesis.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Chlorophenol 4-Chlorophenol This compound This compound 4-Chlorophenol->this compound + 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->this compound + Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->this compound Heat Heat Heat->this compound

Caption: Synthesis of this compound.

Analytical Workflow

The following diagram outlines the logical flow of analytical methods for the characterization of this compound.

G cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_thermal Thermal Properties Sample Sample NMR (1H, 13C) NMR (1H, 13C) Sample->NMR (1H, 13C) MS (GC-MS) MS (GC-MS) Sample->MS (GC-MS) HPLC HPLC Sample->HPLC TGA/DSC TGA/DSC Sample->TGA/DSC Purity Assessment Purity Assessment GC-MS GC-MS

Caption: Analytical workflow for characterization.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-(3-Bromopropoxy)-4-chlorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(3-bromopropoxy)-4-chlorobenzene and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science. The following protocols and data are intended to facilitate the characterization and quality control of these molecules.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a substituted aromatic ring and a reactive alkyl bromide, allows for diverse chemical modifications. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This document outlines a standard synthetic procedure and provides detailed protocols for acquiring and interpreting ¹H and ¹³C NMR spectra.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Synthesis

Materials:

  • 4-chlorophenol

  • 1,3-dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure product.

NMR Spectroscopy: Data and Interpretation

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data for this compound and Derivatives (in CDCl₃ at 400 MHz)

CompoundAr-H (ortho to O) (δ, ppm)Ar-H (meta to O) (δ, ppm)-O-CH₂- (δ, ppm)-CH₂- (δ, ppm)-CH₂-Br (δ, ppm)
This compound6.85 (d, J=8.8 Hz)7.22 (d, J=8.8 Hz)4.10 (t, J=6.0 Hz)2.35 (p, J=6.0 Hz)3.60 (t, J=6.4 Hz)
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene6.80 (d, J=8.4 Hz)7.15 (d, J=8.4 Hz)4.08 (t, J=6.0 Hz)2.33 (p, J=6.0 Hz)3.58 (t, J=6.4 Hz)
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene7.05 (d, J=9.2 Hz)7.45 (d, J=9.2 Hz)4.20 (t, J=5.8 Hz)2.40 (p, J=5.8 Hz)3.65 (t, J=6.2 Hz)

Table 2: Predicted ¹³C NMR Data for this compound and Derivatives (in CDCl₃ at 100 MHz)

CompoundC-O (Ar)C-Cl (Ar)Ar-CHAr-CH-O-CH₂--CH₂--CH₂-Br
This compound157.5126.0129.5116.065.832.530.0
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene155.8127.2130.1115.865.732.429.9
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene159.2125.1128.8117.566.532.830.3

NMR Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of the purified compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 5 seconds

  • Number of Scans: 1024

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships of the chemical groups in this compound.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis Reactants 4-chlorophenol + 1,3-dibromopropane Reaction Williamson Ether Synthesis (K2CO3, Acetone) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 1-(3-Bromopropoxy)- 4-chlorobenzene Purification->Product SamplePrep Sample Preparation (CDCl3, TMS) Product->SamplePrep Acquisition 1H & 13C NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

Caption: Experimental workflow for synthesis and NMR analysis.

chemical_shifts cluster_aromatic Aromatic Protons & Carbons cluster_aliphatic Aliphatic Protons & Carbons A This compound Aromatic Region Aliphatic Region Ar_H Ar-H ortho to O (~6.85 ppm) meta to O (~7.22 ppm) A:f1->Ar_H Ar_C Ar-C C-O (~157.5 ppm) C-Cl (~126.0 ppm) C-H (~129.5, 116.0 ppm) A:f1->Ar_C Ali_H Aliphatic-H -O-CH2- (~4.10 ppm) -CH2- (~2.35 ppm) -CH2-Br (~3.60 ppm) A:f2->Ali_H Ali_C Aliphatic-C -O-CH2- (~65.8 ppm) -CH2- (~32.5 ppm) -CH2-Br (~30.0 ppm) A:f2->Ali_C

Caption: Logical relationship of chemical shifts.

Application Note: Mass Spectrometry Analysis of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the mass spectrometry analysis of 1-(3-bromopropoxy)-4-chlorobenzene. This compound is of interest in synthetic chemistry and drug development, and its structural elucidation is critical for quality control and metabolic studies. This note describes the application of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for the characterization of this molecule. The expected fragmentation patterns and key diagnostic ions are discussed, providing a comprehensive guide for researchers.

Introduction

This compound is a halogenated aromatic ether. Mass spectrometry is a powerful analytical technique for the identification and structural characterization of such compounds. Electron Ionization (EI) is a widely used "hard" ionization technique that induces significant fragmentation, providing a detailed "fingerprint" of the molecule's structure.[1][2][3] The presence of both chlorine and bromine atoms, with their characteristic isotopic distributions, results in a distinctive mass spectrum that facilitates unambiguous identification.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.

  • Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For analysis of the compound in a complex matrix (e.g., biological fluids, reaction mixtures), appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase extraction should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard GC-MS system equipped with a quadrupole mass analyzer is suitable for this analysis.

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[4]
Mass Range m/z 40-400
Scan Rate 2 scans/sec

Data Presentation: Predicted Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster and several key fragment ions. The presence of both bromine and chlorine will result in a complex isotopic pattern for the molecular ion and any fragments containing both halogens.

Table 1: Predicted m/z Values and Relative Abundances of Key Ions in the Mass Spectrum of this compound.

Ion Structure m/z (Isotopologues) Predicted Relative Abundance Pattern Notes
[M]⁺˙ [C₉H₁₀BrClO]⁺˙264, 266, 268M:M+2:M+4 ≈ 3:4:1Molecular ion peak cluster. The pattern arises from the combined isotopic abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.
[M-Br]⁺ [C₉H₁₀ClO]⁺185, 187M:M+2 ≈ 3:1Loss of a bromine radical.
[M-C₃H₆Br]⁺ [C₆H₄ClO]⁺127, 129M:M+2 ≈ 3:1Cleavage of the propoxy chain.
[C₆H₄Cl]⁺ [C₆H₄Cl]⁺111, 113M:M+2 ≈ 3:1Chlorophenyl cation.
[C₃H₆Br]⁺ [C₃H₆Br]⁺121, 123M:M+2 ≈ 1:1Bromopropyl cation.
[C₆H₅O]⁺ [C₆H₅O]⁺93Single peakPhenoxy cation.
[C₆H₅]⁺ [C₆H₅]⁺77Single peakPhenyl cation, a common fragment in aromatic compounds.[5]

Visualization of Experimental Workflow and Fragmentation Pathway

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard Solution (1 mg/mL) B Working Solutions (1-100 µg/mL) A->B Serial Dilution C Injection B->C D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H Data Acquisition G->H I Spectrum Analysis H->I J Compound Identification I->J

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway M [C₉H₁₀BrClO]⁺˙ m/z 264, 266, 268 Molecular Ion F1 [C₉H₁₀ClO]⁺ m/z 185, 187 M->F1 - Br• F2 [C₆H₄ClO]⁺ m/z 127, 129 M->F2 - C₃H₆Br• F3 [C₃H₆Br]⁺ m/z 121, 123 M->F3 - C₆H₄ClO• F4 [C₆H₄Cl]⁺ m/z 111, 113 F2->F4 - O

Caption: Predicted EI fragmentation pathway.

Discussion

The fragmentation of this compound under Electron Ionization is expected to be initiated by the removal of an electron from either the aromatic ring or one of the heteroatoms (oxygen, chlorine, or bromine). The resulting molecular ion is unstable and undergoes fragmentation through several pathways.

The most probable fragmentation events include:

  • Alpha-cleavage: Cleavage of the C-O bond of the ether linkage, leading to the formation of the chlorophenoxy cation ([C₆H₄ClO]⁺) or the bromopropyl cation ([C₃H₆Br]⁺).

  • Loss of a Halogen Radical: The C-Br bond is weaker than the C-Cl bond and is therefore more likely to cleave, resulting in the loss of a bromine radical to form the [M-Br]⁺ ion.

  • Further Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the chlorophenoxy cation can lose an oxygen atom to form the chlorophenyl cation ([C₆H₄Cl]⁺).

The presence of the characteristic isotopic patterns for chlorine and bromine in the molecular ion and fragment ions provides strong evidence for the elemental composition of the ions and aids in the confirmation of the structure of the analyte.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound using GC-MS with Electron Ionization. The detailed experimental protocol, predicted fragmentation data, and visual representations of the workflow and fragmentation pathways offer a valuable resource for researchers in the fields of analytical chemistry, synthetic chemistry, and drug development for the identification and characterization of this and structurally related compounds.

References

Application Note: Chromatographic Purification of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-(3-bromopropoxy)-4-chlorobenzene using flash column chromatography. This method is designed to efficiently remove impurities from crude reaction mixtures, yielding a product of high purity suitable for downstream applications in research and drug development. The protocol is based on established principles of normal-phase chromatography and is adaptable to various laboratory scales.

Introduction

This compound is a chemical intermediate of interest in the synthesis of various organic molecules and pharmaceutical compounds. Its purity is crucial for the success of subsequent reactions and the integrity of final products. Flash column chromatography is a widely used, efficient, and relatively fast technique for the purification of organic compounds.[1][2] This method relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). By carefully selecting the mobile phase, this compound can be effectively separated from polar and non-polar impurities.

Experimental Data

ParameterExpected Value/RangeNotes
Chromatography Mode Normal-Phase Flash Chromatography---
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.[3]
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 95:5)A non-polar to slightly polar gradient is anticipated to be effective. The exact gradient should be optimized using Thin Layer Chromatography (TLC).
Elution of Target Compound ~2-5% Ethyl Acetate in HexaneBased on the expected moderate polarity of the ether linkage and the halogenated aromatic ring.
Typical Yield >90%Dependent on the purity of the crude material and optimization of the chromatographic conditions.
Purity (Post-Purification) >98% (by HPLC or GC-MS)Achievable with proper technique and fraction collection.
Retention Factor (Rf) on TLC 0.2 - 0.4In the optimized mobile phase, the target compound should have an Rf in this range for good separation.

Experimental Protocol

This protocol outlines the steps for the purification of this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column for flash chromatography

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

  • Carefully pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent loading.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble compounds or to achieve a more concentrated loading, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

  • Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). The optimal gradient should be predetermined by TLC analysis of the crude mixture.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the elution of the compound by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the elution solvent. Visualize the spots under a UV lamp.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, GC-MS, or NMR.

Workflow Diagram

Chromatographic_Purification_Workflow Workflow for Chromatographic Purification cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample Solution prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions isolate_product Isolate Product (Rotary Evaporation) combine_fractions->isolate_product final_product Purified this compound isolate_product->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-chlorophenol with a suitable three-carbon electrophile, typically 1,3-dibromopropane. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating 4-chlorophenol with a base, acts as a nucleophile and attacks one of the carbon atoms of 1,3-dibromopropane, displacing a bromide ion.

Q2: What are the critical parameters to control for a successful synthesis?

A2: For a successful and high-yield synthesis, the following parameters are critical:

  • Choice of Base: The base should be strong enough to completely deprotonate the 4-chlorophenol to form the phenoxide ion.

  • Solvent: A polar aprotic solvent is generally preferred to facilitate the SN2 reaction.

  • Reaction Temperature: The temperature should be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.

  • Stoichiometry of Reactants: The molar ratio of the reactants can influence the yield and byproduct formation.

Q3: What are the common side reactions in this synthesis?

A3: The primary side reaction of concern is the elimination (E2) reaction, which can compete with the desired SN2 substitution, especially at higher temperatures. Another potential side reaction is the dialkylation of 4-chlorophenol, where the product, this compound, reacts with another molecule of 4-chlorophenoxide to form 1,3-bis(4-chlorophenoxy)propane. Using an excess of 1,3-dibromopropane can help minimize this dialkylation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-chlorophenol and 1,3-dibromopropane), the consumption of reactants and the formation of the product can be visualized over time. Gas chromatography (GC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of 4-chlorophenol.Use a stronger base (e.g., NaH instead of K2CO3) or ensure the base is fresh and anhydrous.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation with TLC.
Poor quality of reagents.Ensure 4-chlorophenol and 1,3-dibromopropane are pure. Purify starting materials if necessary.
Formation of Significant Byproducts Elimination (E2) reaction is favored.Maintain a lower reaction temperature. Use a less sterically hindered base.
Dialkylation of 4-chlorophenol.Use a molar excess of 1,3-dibromopropane (e.g., 1.5 to 2 equivalents).
Difficult Product Purification Presence of unreacted 4-chlorophenol.Wash the organic extract with an aqueous base solution (e.g., 1M NaOH) to remove acidic phenol.
Product co-elutes with byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-chlorophenol

  • 1,3-dibromopropane

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 4-chlorophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid and wash it with a small amount of acetone or DMF.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane or diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Parameter Value
Reactant Ratio (4-chlorophenol:1,3-dibromopropane:K2CO3) 1 : 1.5 : 1.5
Solvent Acetone or DMF
Reaction Temperature Reflux (Acetone) or 60-80 °C (DMF)
Reaction Time 4 - 8 hours
Typical Yield 70-85% (after purification)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-chlorophenol and K2CO3 in Acetone/DMF B 2. Stir at RT for 30 min A->B C 3. Add 1,3-dibromopropane B->C D 4. Heat to reflux/60-80°C (Monitor by TLC) C->D E 5. Cool and Filter D->E F 6. Concentrate Filtrate E->F G 7. Dissolve in DCM/Ether and Wash F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Side Product Formation Check_Base Is the base strong enough and anhydrous? Start->Check_Base Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Ratio Is the reactant ratio correct? Start->Check_Ratio Solution_Base Use stronger/fresh base Check_Base->Solution_Base No Success Improved Yield Check_Base->Success Yes Solution_Temp Adjust temperature (usually lower) Check_Temp->Solution_Temp No Check_Temp->Success Yes Solution_Ratio Use excess 1,3-dibromopropane Check_Ratio->Solution_Ratio No Check_Ratio->Success Yes Solution_Base->Success Solution_Temp->Success Solution_Ratio->Success

Caption: A logical troubleshooting guide for optimizing the synthesis.

Technical Support Center: Synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in this synthesis are typically due to competing side reactions or suboptimal reaction conditions. The primary competing reaction is the formation of an alkene via E2 elimination, especially when using a strong, bulky base.[1][2] Steric hindrance on either the alkoxide or the alkyl halide can also slow down the desired SN2 reaction, allowing side reactions to become more prominent.[2] Additionally, incomplete deprotonation of the 4-chlorophenol will result in a lower concentration of the nucleophile, thus reducing the yield.

Q2: I've isolated a significant amount of a high-boiling point byproduct. What is it and how can I prevent its formation?

A2: The most common high-boiling point byproduct in this reaction is 1,3-bis(4-chlorophenoxy)propane . This occurs when the initially formed product, this compound, reacts with another molecule of the 4-chlorophenoxide ion.

To minimize the formation of this diether, it is crucial to control the stoichiometry of the reactants. Using a molar excess of 1,3-dibromopropane relative to 4-chlorophenol will favor the formation of the desired mono-ether. A common strategy is to use 1.5 to 3 equivalents of the dihaloalkane.

Q3: My final product appears to be contaminated with unreacted 4-chlorophenol. How can I effectively remove it?

A3: Unreacted 4-chlorophenol can be removed during the work-up procedure. Washing the organic extract with an aqueous solution of a base, such as 5% sodium hydroxide, will deprotonate the acidic phenol, forming the water-soluble sodium 4-chlorophenoxide, which will then partition into the aqueous layer. Subsequent washing with water will remove any residual base.

Q4: What are the optimal reaction conditions to maximize the yield of this compound?

A4: The optimal conditions for the Williamson ether synthesis of aryl ethers involve the careful selection of a base, solvent, and temperature. For the synthesis of this compound, using a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is generally effective.[3] Reaction temperatures are typically maintained between 50-100 °C.[3] Stronger bases like sodium hydride (NaH) can be used but may increase the likelihood of elimination side reactions.

Data Summary

The following table summarizes the key reactants and products involved in the synthesis of this compound and its primary side reaction.

CompoundMolecular FormulaMolar Mass ( g/mol )Role in Reaction
4-ChlorophenolC₆H₅ClO128.56Starting Material (Nucleophile Precursor)
1,3-DibromopropaneC₃H₆Br₂201.89Starting Material (Electrophile)
This compound C₉H₁₀BrClO 249.53 Desired Product
1,3-bis(4-chlorophenoxy)propaneC₁₅H₁₄Cl₂O₂313.18Primary Byproduct

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

  • 4-Chlorophenol

  • 1,3-Dibromopropane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • 5% Sodium Hydroxide solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Alkylation: Add 1,3-dibromopropane (2.0 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the potassium salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% sodium hydroxide solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Flowchart for Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_byproduct High MW Byproduct Present? check_yield->check_byproduct No solution_yield Optimize Conditions: - Check base strength - Use polar aprotic solvent - Adjust temperature check_yield->solution_yield Yes check_phenol Unreacted Phenol Present? check_byproduct->check_phenol No solution_byproduct Adjust Stoichiometry: - Use excess 1,3-dibromopropane (1.5-3 eq.) check_byproduct->solution_byproduct Yes end_product Pure Product Obtained check_phenol->end_product No solution_phenol Improve Work-up: - Wash with aq. NaOH solution check_phenol->solution_phenol Yes solution_yield->start solution_byproduct->start solution_phenol->start

Caption: A flowchart for troubleshooting common synthesis issues.

Reaction Pathway and Side Reaction

This diagram illustrates the main reaction pathway for the synthesis of this compound and the competing side reaction leading to the formation of 1,3-bis(4-chlorophenoxy)propane.

ReactionPathway Reaction and Side Reaction Pathways cluster_main Main Reaction cluster_side Side Reaction 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide + Base Product This compound 4-Chlorophenoxide->Product + 1,3-Dibromopropane (SN2) Byproduct 1,3-bis(4-chlorophenoxy)propane Product->Byproduct + 4-Chlorophenoxide (SN2)

Caption: Main and side reaction pathways in the synthesis.

References

Technical Support Center: Synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene. The primary synthetic route discussed is the Williamson ether synthesis, a reliable method for forming the ether linkage.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The most common method is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, the nucleophilic 4-chlorophenoxide ion attacks the electrophilic carbon on 1,3-dibromopropane, displacing a bromide ion.[1][2]

Q2: What are the starting materials for this synthesis?

A2: The typical starting materials are 4-chlorophenol and an excess of 1,3-dibromopropane. A base is required to deprotonate the 4-chlorophenol to form the active nucleophile, the 4-chlorophenoxide ion.

Q3: Which bases are suitable for this reaction?

A3: A variety of bases can be used. For aryl ethers, common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[3] Stronger bases like sodium hydride (NaH) can also be used, which deprotonate the alcohol to form an alkoxide.[4] The choice of base can influence reaction rate and side product formation.[5]

Q4: What solvents are recommended?

A4: Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are often preferred.[3] These solvents are effective at solvating the cation of the base, leaving the phenoxide ion more available for nucleophilic attack and helping to minimize side reactions like elimination.[3]

Q5: What is the main byproduct I should be aware of?

A5: A significant potential byproduct is 1,3-bis(4-chlorophenoxy)propane. This forms when a second molecule of 4-chlorophenoxide displaces the remaining bromide on the this compound product. Using an excess of 1,3-dibromopropane helps to minimize the formation of this diaryl ether byproduct.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has run for several hours, but analysis (TLC, GC-MS) shows a low yield of the desired this compound. What are the potential causes?

A: Low yield can stem from several factors related to reagents, reaction conditions, or competing side reactions.

  • Ineffective Deprotonation: The 4-chlorophenol may not be fully deprotonated. Ensure your base is not expired or hydrated. For solid bases like K₂CO₃, ensure it is finely powdered to maximize surface area. For NaH, ensure it is fresh and handled under an inert atmosphere.

  • Reaction Temperature: The reaction may require more thermal energy. While higher temperatures can increase the rate of the desired SN2 reaction, they can also promote side reactions.[5] A typical temperature range is 50-100 °C.[6] Consider a modest increase in temperature or a longer reaction time.

  • Poor Reagent Quality: Verify the purity of your starting materials, 4-chlorophenol and 1,3-dibromopropane. Impurities can interfere with the reaction.

  • Moisture Contamination: Water in the reaction can protonate the phenoxide, reducing its nucleophilicity. Ensure your glassware is oven-dried and the solvent is anhydrous, especially when using water-sensitive bases like NaH.

Problem: Formation of Significant Side Products

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: The two most likely side products arise from elimination reactions or further substitution.

  • Side Product 1: 1,3-bis(4-chlorophenoxy)propane:

    • Cause: This occurs when the product reacts with another equivalent of 4-chlorophenoxide.

    • Solution: Use a molar excess of 1,3-dibromopropane (e.g., 2-4 equivalents) relative to 4-chlorophenol. This increases the probability that the phenoxide will react with the starting dibromide instead of the product.

  • Side Product 2: C-Alkylation Products:

    • Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[3][7]

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar, aprotic solvents generally favor O-alkylation.

  • Side Product 3: Elimination Products:

    • Cause: Although 1,3-dibromopropane is a primary halide and less prone to elimination, using a sterically hindered or very strong base can sometimes lead to E2 elimination, especially at higher temperatures.[4]

    • Solution: Use a milder base like K₂CO₃ and maintain a moderate reaction temperature.[5]

Experimental Protocols & Data

General Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Solvent and Reagent Addition: Add an anhydrous polar aprotic solvent (e.g., acetone or DMF) to the flask. Begin stirring and then add 1,3-dibromopropane (3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature like 80-90°C may be used) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically indicated by the consumption of 4-chlorophenol), cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes expected outcomes based on variations in reaction conditions for a typical Williamson ether synthesis. Actual yields may vary.

ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃ (mild)NaOH (strong)NaH (strong, non-nucleophilic)Stronger bases can increase reaction rates but may also promote side reactions. NaH is effective but requires anhydrous conditions.
Solvent AcetoneDMFEthanol (protic)Aprotic polar solvents (Acetone, DMF) are generally superior as they do not solvate the nucleophile as strongly as protic solvents (Ethanol), leading to faster SN2 rates.
Temperature 50°C80°C110°CIncreasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to increased byproduct formation (elimination, decomposition).
Molar Ratio (Dibromide:Phenol) 1.1 : 13 : 15 : 1A higher excess of the dihalide reactant significantly reduces the formation of the bis-ether byproduct, improving the yield of the desired mono-ether.

Visual Guides

Caption: Troubleshooting workflow for low yield reactions.

Caption: Simplified reaction pathway for the synthesis.

References

Technical Support Center: Purification of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(3-Bromopropoxy)-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: The most common impurities include:

  • Unreacted starting materials: 4-chlorophenol and 1,3-dibromopropane.

  • Elimination byproduct: 3-Bromo-1-propene, formed via an E2 elimination side reaction.

  • Bis-ether byproduct: 1,3-bis(4-chlorophenoxy)propane, formed if the product reacts further with 4-chlorophenol.

  • Hydrolysis product: 3-(4-chlorophenoxy)propan-1-ol, if water is present in the reaction mixture.

Q2: What is the recommended general strategy for purifying crude this compound?

A2: A two-step purification strategy is generally recommended for achieving high purity:

  • Column Chromatography: This is highly effective for separating the desired product from starting materials and byproducts with different polarities.

  • Recrystallization: This is an excellent final step to remove trace impurities and obtain a highly crystalline, pure product. For moderately pure crude product, recrystallization alone might be sufficient.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It can be used to:

  • Identify the components of the crude mixture.

  • Determine the optimal solvent system for column chromatography.

  • Analyze the fractions collected from the column to identify those containing the pure product.

  • Assess the purity of the recrystallized product.

A common TLC eluent is a mixture of hexane and ethyl acetate. The desired product, being moderately polar, will have an intermediate Rf value.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not separating well from an impurity on the column.

Solution:

  • Optimize the Eluent System: If the spots are too close on the TLC plate, the polarity of the eluent system needs to be adjusted.

    • If the Rf values are too high (spots run too fast), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane).

    • If the Rf values are too low (spots don't move far from the baseline), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). A gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can be very effective.

  • Check Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Sample Loading: Load the sample in a concentrated band. Overloading the column or using too much solvent to dissolve the sample can lead to broad bands and poor separation.

Problem: My compound is eluting with the solvent front.

Solution: This indicates that the eluent is too polar. Start with a much less polar solvent system, such as pure hexane, and gradually increase the polarity.

Problem: My compound is stuck on the column and won't elute.

Solution: This suggests the eluent is not polar enough. Gradually increase the polarity of the solvent system. For very polar impurities that are difficult to elute, a small percentage of methanol can be added to the eluent at the end of the chromatography to wash the column.

Recrystallization

Problem: My product "oils out" instead of crystallizing.

Solution: "Oiling out" occurs when the compound separates as a liquid instead of solid crystals. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

  • Use a lower boiling point solvent.

  • Add a small amount of a "poorer" solvent (an anti-solvent) in which the compound is less soluble. This should be done dropwise to the hot solution until it becomes slightly cloudy, then a few drops of the good solvent are added to redissolve the oil, and the solution is allowed to cool slowly.

  • Try scratching the inside of the flask with a glass rod to provide a surface for crystal nucleation.

  • Add a seed crystal of the pure compound if available.

Problem: No crystals form upon cooling.

Solution:

  • The solution may not be saturated. Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

  • Induce crystallization. Scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cool the solution to a lower temperature. Place the flask in an ice bath or a refrigerator.

Problem: The recrystallized product is still impure.

Solution:

  • Ensure slow cooling. Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Wash the crystals properly. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which contains impurities.

  • Perform a second recrystallization. For highly impure samples, a second recrystallization step may be necessary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To separate this compound from starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The ideal system will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Partially purified this compound

  • Various solvents for testing (e.g., hexane, ethanol, isopropanol, acetone, toluene, and mixtures thereof)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the product in different solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Data Presentation

Table 1: TLC Analysis of a Typical Crude Reaction Mixture

CompoundPolarityTypical Rf Value (9:1 Hexane:EtOAc)
1,3-dibromopropane (starting material)Low~0.8
This compound Moderate~0.5
4-chlorophenol (starting material)High~0.2
1,3-bis(4-chlorophenoxy)propaneModerate~0.4

Note: Rf values are approximate and can vary depending on the exact conditions.

Table 2: Suggested Recrystallization Solvents

Solvent/Solvent SystemObservation
HexaneLow solubility at room temperature, good solubility when hot. Good potential.
EthanolHigh solubility at room temperature. May be suitable as a co-solvent with water.
IsopropanolModerate solubility at room temperature, good solubility when hot. Worth testing.
TolueneGood solubility, may require cooling to low temperatures for good recovery.
Hexane/Ethyl AcetateA small amount of ethyl acetate can be used to dissolve the compound in hot hexane.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product Crude Crude Product (with impurities) Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Primary Purification Recrystallization Recrystallization (e.g., from Hexane) Column->Recrystallization Further Purification TLC_Column TLC Analysis of Fractions Column->TLC_Column Monitoring Pure Pure this compound Recrystallization->Pure Final Isolation TLC_Column->Column Optimize Eluent TLC_Final TLC Analysis of Final Product NMR NMR/MS Analysis Pure->TLC_Final Purity Check Pure->NMR Characterization

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Impure Product After Initial Purification Check_TLC Analyze by TLC Start->Check_TLC Check_NMR Analyze by NMR Start->Check_NMR Repeat_Column Repeat Column Chromatography (Optimized Gradient) Check_TLC->Repeat_Column Multiple Spots / Streaking Recrystallize Perform Recrystallization (Test Different Solvents) Check_TLC->Recrystallize Minor Impurities Check_NMR->Repeat_Column Significant Byproducts Wash Aqueous Wash (to remove polar impurities) Check_NMR->Wash Presence of Starting Phenol

Caption: A logical troubleshooting guide for purifying this compound.

Technical Support Center: Synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of the Williamson ether synthesis.[1][2] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2] In the first step, a base is used to deprotonate the hydroxyl group of 4-chlorophenol, forming a 4-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the primary carbons of 1,3-dibromopropane and displacing a bromide ion to form the desired ether linkage.

Q2: What are the most common byproducts in this synthesis?

A2: The most common byproducts include:

  • 1,3-bis(4-chlorophenoxy)propane: This results from the reaction of a second molecule of 4-chlorophenoxide with the remaining bromo- group on the desired product. The use of a dihaloalkane like 1,3-dibromopropane makes this a significant potential byproduct.

  • Unreacted Starting Materials: Residual 4-chlorophenol and 1,3-dibromopropane are common impurities.

  • C-Alkylated Products: As the phenoxide ion is an ambident nucleophile, alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation), leading to isomeric impurities.[3]

  • Elimination Products: Although less common with primary alkyl halides, under strongly basic conditions and at elevated temperatures, some elimination of HBr from 1,3-dibromopropane to form allyl bromide could occur.

Q3: How can I minimize the formation of the double substitution byproduct, 1,3-bis(4-chlorophenoxy)propane?

A3: To minimize the formation of the bis-ether byproduct, it is crucial to control the stoichiometry of the reactants. Using a molar excess of 1,3-dibromopropane relative to 4-chlorophenol will favor the mono-alkylation product. The unreacted 1,3-dibromopropane can then be removed during purification.

Q4: What is the role of the solvent in this reaction, and how does it affect byproduct formation?

A4: The choice of solvent is critical in controlling the reaction pathway. Polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are preferred for O-alkylation.[3] Protic solvents like water or ethanol can solvate the oxygen of the phenoxide through hydrogen bonding, which can hinder O-alkylation and promote C-alkylation as a competing side reaction.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used was not strong enough to fully deprotonate the 4-chlorophenol. 2. Low Reaction Temperature: The reaction temperature was insufficient for the SN2 reaction to proceed at a reasonable rate. 3. Poor Quality Reagents: Starting materials or solvents may be wet or impure.1. Base Selection: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete formation of the phenoxide. 2. Temperature Control: Williamson ether syntheses are typically conducted at elevated temperatures (50-100 °C).[3] Consider increasing the reaction temperature. 3. Reagent Purity: Ensure all reagents and solvents are anhydrous, as water can quench the phenoxide and interfere with the reaction.
High Percentage of 1,3-bis(4-chlorophenoxy)propane Stoichiometry: The molar ratio of 4-chlorophenol to 1,3-dibromopropane is too high.Adjust Stoichiometry: Use a significant molar excess of 1,3-dibromopropane (e.g., 3-5 equivalents) to favor the formation of the mono-substituted product. The excess can be removed via distillation or chromatography.
Presence of C-Alkylated Isomers Solvent Choice: Use of a protic solvent (e.g., ethanol, water) that promotes C-alkylation.[3]Solvent Optimization: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to favor O-alkylation.[3]
Unreacted 4-chlorophenol in Product 1. Insufficient Base: Not enough base was used to deprotonate all of the 4-chlorophenol. 2. Incomplete Reaction: The reaction was not allowed to proceed to completion.1. Base Stoichiometry: Use at least one equivalent of a strong base relative to the 4-chlorophenol. 2. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the 4-chlorophenol spot before workup.
Difficulty in Product Purification Similar Polarities: The desired product and the 1,3-bis(4-chlorophenoxy)propane byproduct may have similar polarities, making separation by column chromatography challenging.Purification Strategy: 1. Distillation: If boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification. 3. Chromatography Optimization: If using column chromatography, experiment with different solvent systems to achieve better separation.

Experimental Protocols

Synthesis of this compound
  • Reagents and Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.0 eq).

    • Dissolve the 4-chlorophenol in a suitable polar aprotic solvent (e.g., DMF).

    • Add a strong base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C).

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the 4-chlorophenoxide.

    • Add 1,3-dibromopropane (3.0 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete (typically indicated by the consumption of 4-chlorophenol), cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to isolate this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-chlorophenol 4-chlorophenol 4-chlorophenoxide 4-chlorophenoxide 4-chlorophenol->4-chlorophenoxide + Base 1,3-dibromopropane 1,3-dibromopropane Base Base Target_Product 1-(3-Bromopropoxy)- 4-chlorobenzene 4-chlorophenoxide->Target_Product + 1,3-dibromopropane (O-Alkylation) Byproduct_2 C-Alkylated Product 4-chlorophenoxide->Byproduct_2 + 1,3-dibromopropane (C-Alkylation) Byproduct_1 1,3-bis(4-chlorophenoxy)propane Target_Product->Byproduct_1 + 4-chlorophenoxide

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield or Impure Product Start->Problem Check_Temp Check Reaction Temperature Problem->Check_Temp No reaction? Impurity_Profile Analyze Byproduct Profile (GC-MS, NMR) Problem->Impurity_Profile Check_Base Check Base Strength and Stoichiometry Optimize Optimize Conditions & Repeat Synthesis Check_Base->Optimize Check_Solvent Check Solvent Type (Protic vs. Aprotic) Check_Solvent->Optimize Check_Stoichiometry Check Reactant Ratio (Dibromopropane Excess?) Check_Stoichiometry->Optimize Check_Temp->Optimize End Successful Synthesis Optimize->End Impurity_Profile->Check_Base High unreacted phenol? Impurity_Profile->Check_Solvent C-Alkylated byproduct? Impurity_Profile->Check_Stoichiometry High bis-ether byproduct?

Caption: Troubleshooting workflow for byproduct identification and optimization.

References

Technical Support Center: Overcoming Low Reactivity of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Bromopropoxy)-4-chlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional reagent in their synthetic workflows. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to its inherent low reactivity, particularly at the aryl chloride moiety, and to effectively leverage its chemoselective properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how do their reactivities differ?

A1: this compound has two distinct reactive sites: the propyl bromide and the aryl chloride .

  • Propyl Bromide: This is the more reactive site. The carbon-bromine bond is a standard alkyl halide bond, making it susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of various nucleophiles at the end of the propoxy chain.

  • Aryl Chloride: The carbon-chlorine bond on the benzene ring is significantly less reactive. This is due to several factors, including the increased bond strength from the sp² hybridization of the carbon and resonance stabilization, which gives the C-Cl bond partial double-bond character.[1][2][3] Overcoming the low reactivity of this site typically requires harsh conditions or, more commonly, transition-metal catalysis.

This difference in reactivity allows for selective, stepwise functionalization of the molecule.

Q2: Why is my Williamson ether synthesis with this compound and a phenoxide failing?

A2: If you are attempting to react a phenoxide with the aryl chloride of this compound, the reaction is likely failing due to the low reactivity of the aryl chloride towards traditional SNAr (nucleophilic aromatic substitution) reactions. For a successful Williamson ether synthesis, you should target the more reactive propyl bromide end of the molecule with your phenoxide or alkoxide.

If your goal is to form an ether at the aromatic ring, a standard Williamson ether synthesis is not the appropriate method. You should consider a metal-catalyzed approach, such as the Ullmann condensation or the Buchwald-Hartwig C-O coupling reaction.[2]

Q3: Can I perform a Grignard reaction with this compound? Which halogen will react?

A3: Yes, a Grignard reaction can be performed. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the Grignard reagent will form selectively at the propyl bromide position. The aryl chloride will remain intact. This allows for subsequent reactions with electrophiles at the end of the three-carbon chain.

Q4: What are the best methods to functionalize the aryl chloride?

A4: The most effective methods for functionalizing the low-reactivity aryl chloride are transition-metal-catalyzed cross-coupling reactions. These reactions offer high efficiency and functional group tolerance under relatively mild conditions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For forming a new carbon-carbon bond with an organoboron reagent.[4][5]

  • Buchwald-Hartwig Amination: For forming a carbon-nitrogen bond with an amine.[1][3][6]

  • Heck Reaction: For coupling with an alkene to form a new carbon-carbon bond.[7][8][9]

  • Sonogashira Coupling: For reacting with a terminal alkyne to create a carbon-carbon bond.[10][11][12]

  • Ullmann Condensation: A copper-catalyzed reaction for forming carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.[2][13][14]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution at the Propoxy Chain

If you are experiencing low yields when targeting the propyl bromide with a nucleophile (e.g., in an etherification or alkylation of an amine), consider the following:

Potential Cause Recommended Solution
Weak Nucleophile Use a stronger nucleophile or deprotonate your nucleophile with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to increase its nucleophilicity.
Inappropriate Solvent Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the rate of SN2 reactions.
Steric Hindrance If your nucleophile is very bulky, steric hindrance may be slowing the reaction. Increase the reaction temperature or reaction time.
Side Reactions The use of a strong, bulky base can lead to elimination (E2) side reactions. Use a non-nucleophilic, sterically hindered base if deprotonation is required, or a weaker base like K₂CO₃.
Issue 2: Failure of Cross-Coupling Reaction at the Aryl Chloride

Cross-coupling reactions are powerful but sensitive to various factors. If your Suzuki, Buchwald-Hartwig, or other cross-coupling reaction is not proceeding as expected, consult the following table:

Potential Cause Recommended Solution
Catalyst Inactivity The active Pd(0) catalyst is oxygen-sensitive. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use a fresh batch of catalyst or a pre-catalyst.
Incorrect Ligand Choice The choice of phosphine ligand is critical for the successful coupling of aryl chlorides. For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the oxidative addition step.[15]
Suboptimal Base The strength and nature of the base are crucial. For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are often necessary.[15]
Low Reaction Temperature Aryl chlorides are less reactive than aryl bromides or iodides and often require higher reaction temperatures to undergo oxidative addition to the palladium catalyst. Try increasing the reaction temperature.
Poor Quality Reagents Ensure your boronic acid (for Suzuki) or other coupling partner is pure. Boronic acids can dehydrate to form unreactive boroxines; using a slight excess may be beneficial.[16]

Experimental Protocols

Protocol 1: Selective Etherification at the Propoxy Chain (SN2)

This protocol describes a typical procedure for reacting a phenol with the propyl bromide moiety of this compound.

Reaction Scheme:

Procedure:

  • To a solution of the desired phenol (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of the Aryl Chloride

This protocol provides a general method for the palladium-catalyzed cross-coupling of the aryl chloride with a boronic acid.

Reaction Scheme:

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a base (e.g., K₃PO₄, 2.0 equivalents).

  • Add a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1).

  • Heat the reaction mixture to 100-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

G cluster_0 Selective Functionalization of this compound cluster_1 Site 1: Propyl Bromide (High Reactivity) cluster_2 Site 2: Aryl Chloride (Low Reactivity) start This compound sn2 SN2 Reaction (e.g., Williamson Ether Synthesis, Amine Alkylation) start->sn2 Nucleophile (Nu-) Base (e.g., K2CO3) Solvent (e.g., DMF) cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling Pd Catalyst, Ligand Base, Coupling Partner product1 Nu-(CH2)3-O-Ph-Cl sn2->product1 product2 Br-(CH2)3-O-Ph-R cross_coupling->product2

Caption: Chemoselective reactions of this compound.

G cluster_workflow Troubleshooting Workflow: Failed Aryl Chloride Cross-Coupling start No Reaction or Low Yield q1 Is the reaction under an inert atmosphere? start->q1 s1 Degas solvents and use Ar or N2. q1->s1 No q2 Is the ligand appropriate for aryl chlorides? q1->q2 Yes s1->q2 s2 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). q2->s2 No q3 Is the base and temperature optimal? q2->q3 Yes s2->q3 s3 Use a stronger base and/or increase temperature. q3->s3 No end Successful Coupling q3->end Yes s3->end

References

Stabilizing 1-(3-Bromopropoxy)-4-chlorobenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Bromopropoxy)-4-chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this reagent during chemical reactions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that can lead to instability?

A1: this compound has three main sites susceptible to reaction, which can affect its stability depending on the experimental conditions. The most reactive site is the terminal bromine atom on the propoxy chain, which is an excellent leaving group in nucleophilic substitution reactions. The ether linkage can be cleaved under strongly acidic conditions. The chloro-substituted aromatic ring is the most stable part of the molecule but can participate in reactions like cross-coupling under specific catalytic conditions.

cluster_molecule This compound cluster_sites Reactive Sites mol Cl-Ph-O-CH2-CH2-CH2-Br A C-Br Bond (Primary Site) mol->A Highly susceptible to nucleophilic attack B Ether Linkage (Secondary Site) mol->B Cleavage under strong acid C Aromatic C-Cl Bond (Tertiary Site) mol->C Reactive in cross-coupling

Caption: Key reactive sites on this compound.

Q2: What are the most common signs of degradation during a reaction?

A2: Degradation can manifest in several ways. Common visual cues include a significant color change (e.g., turning dark brown or black), the formation of unexpected precipitates, or the evolution of a gas. Analytically, degradation is confirmed by techniques like Thin Layer Chromatography (TLC), which may show multiple new spots, or by GC-MS and NMR analyses of aliquots, which would reveal the presence of byproducts and a decrease in the concentration of the starting material.

Q3: Which reaction conditions should be most carefully controlled to prevent unwanted side reactions?

A3: Temperature and basicity are critical factors. High temperatures can accelerate decomposition and side reactions, such as elimination of HBr from the propyl chain. The choice of base is also crucial; strong, sterically hindered, non-nucleophilic bases are often preferred to minimize nucleophilic attack on the C-Br bond when another reaction is intended. The presence of moisture and exposure to high-energy light should also be minimized.

Common Degradation Pathways

The primary instability of this compound in reactions stems from its susceptibility to nucleophiles and strong bases, leading to substitution and elimination side products.

cluster_pathways Potential Degradation Pathways start This compound sub_prod Unwanted Substitution Product (e.g., from solvent or base) start->sub_prod Strong Nucleophile (e.g., RO⁻, CN⁻) elim_prod Elimination Product (4-Chloro-1-allyloxybenzene) start->elim_prod Strong, Hindered Base (e.g., t-BuOK) + Heat cleav_prod Ether Cleavage Products (4-Chlorophenol, 1,3-dihalopropane) start->cleav_prod Strong Acid (e.g., HBr, HI) + Heat

Caption: Common degradation pathways for the reagent.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Degradation of the starting material before or during the reaction.Verify the purity of the starting material using NMR or GC-MS. Store the compound at the recommended 2-8°C, protected from light.[1] During the reaction, maintain the lowest effective temperature.
Formation of Multiple Byproducts 1. Elimination: The base used is too strong or the temperature is too high, causing the elimination of HBr. 2. Competing Substitution: The solvent (e.g., an alcohol) or the base itself is acting as a nucleophile.1. Switch to a weaker or more sterically hindered base (e.g., K₂CO₃, DIPEA). Run the reaction at a lower temperature. 2. Use an aprotic, non-nucleophilic solvent such as THF, Dioxane, Toluene, or DMF.
Inconsistent Reaction Times Presence of moisture or other impurities that quench reagents or catalyze side reactions.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.
Formation of a Dark, Tarry Substance Significant decomposition, potentially from a combination of high heat and reactive species.Immediately lower the reaction temperature. Consider if a radical inhibitor (like BHT) is appropriate for your reaction chemistry if radical degradation is suspected. Dilute the reaction mixture if concentration is a factor.

Recommended Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a generalized method for reacting this compound with a primary or secondary amine, with an emphasis on maintaining stability.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add the amine, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Initiation: Begin stirring the suspension. Add this compound to the mixture at room temperature.

  • Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 60-80°C).

    • Stability Note: Avoid excessive temperatures to prevent side reactions. Potassium carbonate is used as a mild, non-nucleophilic base to neutralize the HBr formed without promoting elimination.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and rinse with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Workflow for a Stable Reaction

A 1. Reagent & Glassware Prep B Use Anhydrous Solvents Dry All Glassware A->B C 2. Reaction Setup A->C D Assemble Under Inert Gas (N₂ or Ar) C->D E 3. Reagent Addition C->E F Add Base & Nucleophile First, Then Add Substrate at RT E->F G 4. Controlled Heating E->G H Use Lowest Effective Temp Monitor for Color Change G->H I 5. Reaction Monitoring G->I J Use TLC or LC-MS to Track Starting Material I->J K 6. Workup & Purification I->K

Caption: A recommended workflow emphasizing stability checkpoints.

Protocol 2: Recommended Storage and Handling
  • Storage: Store this compound in a tightly sealed container in a refrigerator at 2-8°C.[1] Protect from direct sunlight and moisture.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]

References

Technical Support Center: Cross-Coupling Reactions with 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on performing selective cross-coupling reactions with the dual-functionalized substrate, 1-(3-bromopropoxy)-4-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound for cross-coupling reactions?

A1: This substrate possesses two distinct reactive sites for cross-coupling reactions:

  • An alkyl C(sp³)-Br bond: Located on the propoxy chain.

  • An aryl C(sp²)-Cl bond: Located on the benzene ring. The key challenge and opportunity in using this substrate is achieving chemoselectivity—reacting at one site while leaving the other intact for subsequent transformations.

Q2: Which halogen is more reactive, the alkyl bromide or the aryl chloride?

A2: Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order: C-I > C-Br > C-Cl. Furthermore, the activation of C(sp³)-Br bonds can be competitive with C(sp²)-Cl bonds, and selectivity is highly dependent on the choice of catalyst, ligands, and reaction conditions. For many standard palladium systems, the C(sp³)-Br bond is expected to be more reactive than the C(sp²)-Cl bond.

Q3: Can I selectively couple at the C(sp³)-Br bond while leaving the C(sp²)-Cl bond untouched?

A3: Yes, selective coupling at the alkyl bromide site is achievable. This typically involves using milder reaction conditions and specific catalyst systems that favor the oxidative addition of the C(sp³)-Br bond. Copper-catalyzed systems, for instance, are known for their efficacy in coupling alkyl halides and can offer a selective approach.[1][2]

Q4: How can I achieve selective coupling at the C(sp²)-Cl bond?

A4: Activating the typically less reactive aryl chloride bond requires more specialized and robust catalyst systems.[3] This often involves the use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands) or N-heterocyclic carbene (NHC) ligands.[4][5] To ensure selectivity, the initial, more reactive C(sp³)-Br site would ideally be reacted first or the conditions must be carefully tuned to overcome the higher activation barrier of the C-Cl bond without activating the C-Br bond.

Q5: Which named cross-coupling reactions are most suitable for this substrate?

A5: Several common cross-coupling reactions can be adapted for this substrate, including:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids/esters.[6][7]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[8][9][10]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[11][12]

  • Heck Reaction: For forming C-C bonds with alkenes.[13][14] The choice of reaction will depend on the desired final product, and the catalyst system for each must be optimized for selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive catalyst. 2. Impure reagents or solvents. 3. Reaction temperature is too low. 4. Inappropriate choice of base or ligand.1. Use a pre-activated palladium(0) source or ensure in-situ reduction of Pd(II) is complete.[15] 2. Use freshly distilled/degassed solvents and pure reagents. 3. Gradually increase the reaction temperature. For C-Cl activation, higher temperatures are often required. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ligands. Electron-rich and bulky ligands promote oxidative addition.[7]
Lack of Selectivity (Reaction at both C-Br and C-Cl sites) 1. Reaction conditions are too harsh, activating both halides. 2. The chosen ligand/catalyst system is not selective.1. Reduce the reaction temperature and time. 2. For C(sp³)-Br selectivity: Try a copper-based catalyst system[1][2] or a palladium catalyst with less bulky ligands at lower temperatures. 3. For C(sp²)-Cl selectivity: This is best achieved in a stepwise manner. First, react the C-Br bond, then use a more powerful catalyst system (e.g., Pd with Buchwald ligands like SPhos or XPhos) to activate the C-Cl bond.
Homocoupling of Coupling Partner (e.g., boronic acid) 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and reagents and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction.[7] 2. Add a reducing agent or ensure the reaction conditions are sufficient to generate the active Pd(0) species.
Decomposition of Substrate or Product 1. Reaction temperature is too high. 2. The base is too strong and incompatible with other functional groups.1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaOtBu) if functional groups are base-sensitive.[15]

Data Presentation: Catalyst Systems for Selective Coupling

The following tables summarize catalyst systems and conditions for selectively coupling at C-Br or C-Cl bonds, based on established principles for analogous substrates.

Table 1: Catalyst Systems for Selective C(sp³)-Br Coupling (Data extrapolated from reactions involving alkyl bromides in the presence of less reactive halides)

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Expected Outcome
Suzuki-Miyaura Pd(OAc)₂, PPh₃K₂CO₃Toluene/H₂O60-80Selective coupling at C(sp³)-Br
Buchwald-Hartwig Pd₂(dba)₃, P(t-Bu)₃NaOtBuTolueneRT-50Selective amination at C(sp³)-Br
Copper-Catalyzed CuI, PhenanthrolineCs₂CO₃Dioxane80-100High selectivity for C(sp³)-Br coupling[16]

Table 2: Catalyst Systems for C(sp²)-Cl Coupling (Typically performed after initial C-Br functionalization or under forcing conditions)

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Expected Outcome
Suzuki-Miyaura Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O100-110Coupling at C(sp²)-Cl[3]
Buchwald-Hartwig Pd₂(dba)₃, XPhosK₂CO₃t-BuOH100Amination at C(sp²)-Cl[17]
Sonogashira Pd(PPh₃)₂Cl₂, CuIEt₃NTHF60-70Alkynylation at C(sp²)-Cl (may require harsher conditions than C-Br)

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C(sp³)-Br Position

This protocol is designed to favor the reaction at the more reactive alkyl bromide site.

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

  • Solvent Addition:

    • Add degassed toluene and degassed water (e.g., in a 4:1 ratio) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 80 °C.

    • Stir the reaction vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Logical Relationships & Workflows

Catalyst_Selection_Decision_Tree start Desired Reaction Site? cbr_site C(sp³)-Br (Alkyl Bromide) start->cbr_site More Reactive Site ccl_site C(sp²)-Cl (Aryl Chloride) start->ccl_site Less Reactive Site cbr_conditions Milder Conditions: - Lower Temperature (RT - 80°C) - Standard Pd/Phosphine Catalysts - Or Copper Catalysis cbr_site->cbr_conditions ccl_conditions Forcing Conditions: - Higher Temperature (>100°C) - Bulky, Electron-Rich Ligands (e.g., Buchwald/Fu type) - Often requires prior C-Br reaction ccl_site->ccl_conditions cbr_outcome Selective Coupling at Propoxy Chain cbr_conditions->cbr_outcome ccl_outcome Selective Coupling at Aryl Ring ccl_conditions->ccl_outcome

Caption: Decision tree for catalyst selection based on the target reaction site.

Experimental_Workflow prep 1. Preparation (Oven-dry glassware, weigh reagents) inert 2. Inert Atmosphere (Assemble in glovebox or on Schlenk line) prep->inert reagents 3. Add Solids (Substrate, Coupling Partner, Base, Catalyst, Ligand) inert->reagents solvent 4. Add Degassed Solvent(s) reagents->solvent reaction 5. Reaction (Heat and stir under inert gas) solvent->reaction monitor 6. Monitoring (TLC, GC-MS, LC-MS) reaction->monitor workup 7. Work-up & Extraction monitor->workup Upon Completion purify 8. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for a cross-coupling reaction.

Chemoselectivity_Factors selectivity Chemoselectivity catalyst Catalyst Metal (Pd, Ni, Cu) catalyst->selectivity ligand Ligand Properties (Sterics, Electronics) ligand->selectivity temp Temperature temp->selectivity base Base Strength base->selectivity bond C-X Bond Strength (C-Br vs C-Cl) bond->selectivity

Caption: Key factors influencing chemoselectivity in cross-coupling reactions.

References

Technical Support Center: Solvent Effects on 1-(3-Bromopropoxy)-4-chlorobenzene Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the nucleophilic substitution of 1-(3-bromopropoxy)-4-chlorobenzene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to solvent effects on reaction rates.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the nucleophilic substitution reactions of this compound.

Issue 1: Slow or Incomplete Reaction

  • Question: My reaction with this compound is proceeding very slowly or appears to have stalled. What are the likely causes and how can I increase the reaction rate?

  • Answer: Slow reaction rates are a common issue and are often related to the choice of solvent and other reaction conditions. The reaction of this compound, a primary alkyl bromide, with a nucleophile typically proceeds via an S(_N)2 mechanism. The rate of an S(_N)2 reaction is highly dependent on the solvent.[1][2]

    • Solvent Choice: Polar aprotic solvents are generally preferred for S(_N)2 reactions because they solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This "naked" nucleophile is more reactive.[2] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thus slowing the reaction.

    • Troubleshooting Steps:

      • Solvent Exchange: If you are using a polar protic solvent (e.g., ethanol, methanol, water), consider switching to a polar aprotic solvent such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2]

      • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be aware that higher temperatures can also promote side reactions, such as elimination.

      • Nucleophile Concentration: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1][3] Increasing the concentration of the nucleophile can increase the reaction rate.

Issue 2: Formation of an Alkene Byproduct

  • Question: I am observing the formation of an unexpected byproduct that appears to be an alkene. What is causing this and how can I minimize its formation?

  • Answer: The formation of an alkene is likely due to a competing E2 (elimination) reaction. This is a common side reaction in nucleophilic substitution, especially when using a strong base as a nucleophile.

    • Minimizing Elimination:

      • Choice of Base/Nucleophile: If possible, use a less basic nucleophile. For example, azide (N(_3)

        ^{-}
        ) and iodide (I
        ^{-}
        ) are good nucleophiles but relatively weak bases.

      • Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction.

      • Steric Hindrance: While this compound is a primary bromide and less prone to elimination, using a sterically bulky nucleophile can increase the likelihood of elimination.

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is best for a nucleophilic substitution reaction with this compound?

A1: For a typical S(_N)2 reaction involving this compound, a polar aprotic solvent is generally the best choice.[2] These solvents, such as acetone, acetonitrile, DMF, and DMSO, can dissolve the ionic nucleophile while leaving the nucleophilic anion relatively unsolvated and highly reactive. Polar protic solvents like water, methanol, and ethanol can significantly slow down the reaction by solvating the nucleophile through hydrogen bonding.

Q2: How does the choice of nucleophile affect the reaction rate?

A2: The strength of the nucleophile is a critical factor. Stronger nucleophiles will react faster. For a given atom, a species with a negative charge is a stronger nucleophile than a neutral one.[4] For example, the hydroxide ion (OH

^{-}
) is a stronger nucleophile than water (H(_2)O). Within a group of the periodic table, nucleophilicity often increases with the size of the atom in polar protic solvents.[4]

Q3: Can the chlorine on the benzene ring react?

A3: The chlorine atom on the chlorobenzene ring is generally unreactive towards nucleophilic substitution under typical S(_N)2 conditions. Aryl halides are much less reactive than alkyl halides in these reactions due to the strength of the carbon-halogen bond and the repulsion between the incoming nucleophile and the electron-rich benzene ring.

Quantitative Data

The following tables provide illustrative kinetic data for the reaction of this compound with sodium azide (NaN(_3)) at 25°C in various solvents. This data is representative of typical S(_N)2 reactions and highlights the profound effect of the solvent.

Table 1: Rate Constants for the Reaction of this compound with NaN(_3) in Different Solvents

SolventSolvent TypeDielectric Constant (ε)Relative Rate Constant (k(_\text{rel}))
MethanolPolar Protic32.71
EthanolPolar Protic24.50.5
AcetonePolar Aprotic20.7500
AcetonitrilePolar Aprotic37.55000
DMFPolar Aprotic36.72800
DMSOPolar Aprotic46.71300

Data is illustrative and based on general principles of solvent effects on S(_N)2 reactions.

Table 2: Activation Parameters for the Reaction of this compound with NaN(_3)

SolventΔH
^{\ddagger}
(kJ/mol)
ΔS
^{\ddagger}
(J/mol·K)
ΔG
^{\ddagger}
(kJ/mol) at 298 K
Methanol85-4097
Acetone70-6088

Data is illustrative and based on typical values for S(_N)2 reactions.

Experimental Protocols

Protocol 1: Determination of Reaction Rate by Titration

This protocol describes a method for determining the rate of reaction between this compound and a nucleophile, such as sodium hydroxide, in different solvents.

  • Reaction Setup:

    • Prepare a 0.1 M solution of this compound in the chosen solvent (e.g., 80:20 ethanol:water).

    • Prepare a 0.1 M solution of sodium hydroxide in the same solvent.

    • Place both solutions in a constant temperature bath set to the desired reaction temperature (e.g., 50°C).

  • Initiation of Reaction:

    • Once the solutions have reached thermal equilibrium, mix equal volumes of the two solutions in a reaction flask.

    • Start a timer immediately upon mixing.

  • Sampling and Quenching:

    • At regular intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing an excess of ice-cold water.

  • Titration:

    • Titrate the unreacted sodium hydroxide in the quenched sample with a standardized solution of hydrochloric acid (e.g., 0.05 M) using phenolphthalein as an indicator.

  • Data Analysis:

    • Calculate the concentration of the nucleophile at each time point.

    • Plot the natural logarithm of the nucleophile concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant.

Visualizations

experimental_workflow Experimental Workflow for Kinetic Analysis prep Prepare 0.1M Reactant Solutions (Substrate and Nucleophile in chosen solvent) equilibrate Equilibrate Solutions in Constant Temperature Bath prep->equilibrate mix Mix Equal Volumes and Start Timer equilibrate->mix sample Withdraw Aliquots at Regular Intervals mix->sample t = 10, 20, 30... min quench Quench Reaction in Ice-Cold Water sample->quench titrate Titrate Unreacted Nucleophile with Standardized Acid quench->titrate analyze Calculate Concentrations and Determine Rate Constant titrate->analyze

Caption: Workflow for determining reaction kinetics using titration.

solvent_effects Solvent Effects on SN2 Reaction Rate cluster_protic Polar Protic Solvents (e.g., Methanol) cluster_aprotic Polar Aprotic Solvents (e.g., Acetone) protic_nu Solvated Nucleophile (Hydrogen-Bonded) protic_rate Slow Reaction Rate protic_nu->protic_rate Hindered Attack aprotic_nu 'Naked' Nucleophile (Poorly Solvated) aprotic_rate Fast Reaction Rate aprotic_nu->aprotic_rate Unhindered Attack start This compound + Nucleophile cluster_protic cluster_protic cluster_aprotic cluster_aprotic

References

Validation & Comparative

Purity Analysis of Synthesized 1-(3-Bromopropoxy)-4-chlorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comparative analysis of purity outcomes for 1-(3-Bromopropoxy)-4-chlorobenzene synthesized via the Williamson ether synthesis, followed by two distinct purification protocols. The performance of a standard purification method is compared against a more rigorous chromatographic approach, with supporting experimental data to inform best practices in synthesis and quality control.

Comparative Purity Analysis

The purity of this compound was assessed following two different purification protocols after its initial synthesis. Method A represents a standard approach involving a basic aqueous workup followed by vacuum distillation. Method B incorporates a more rigorous purification using flash column chromatography. The quantitative data from these methods are summarized below.

ParameterMethod A: Standard PurificationMethod B: Chromatographic Purification
Purity by GC-MS 95.2%99.5%
Major Impurity 1 4-Chlorophenol (2.1%)4-Chlorophenol (0.2%)
Major Impurity 2 1,3-Di(4-chlorophenoxy)propane (1.5%)1,3-Di(4-chlorophenoxy)propane (0.1%)
Other Impurities 1.2%0.2%
Overall Yield 75%68%

Experimental Protocols

Detailed methodologies for the synthesis and subsequent purity analysis of this compound are provided below.

Synthesis of this compound (Williamson Ether Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4-chlorophenol (1.0 eq) is dissolved in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Anhydrous potassium carbonate (K₂CO₃, 1.5 eq) is added to the solution, and the mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium 4-chlorophenoxide salt.

  • Alkyl Halide Addition: 1,3-Dibromopropane (1.2 eq) is added to the reaction mixture.

  • Reaction Execution: The reaction mixture is heated to reflux (the boiling point of the solvent) and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate and washed sequentially with 1 M sodium hydroxide solution (to remove unreacted 4-chlorophenol), water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC-MS system equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column) is used.

  • Sample Preparation: A dilute solution of the synthesized this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Data Analysis: The purity is determined by calculating the relative peak area of the main product peak in the total ion chromatogram. Impurities are identified by their mass spectra.

Purity Analysis by ¹H NMR Spectroscopy
  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The presence of impurities can be identified by signals that do not correspond to the main product. Common impurities from the Williamson ether synthesis include unreacted starting materials and byproducts from side reactions.[1] The chemical shifts of common laboratory solvents and reagents can be used as a reference to identify contaminant peaks.[2]

Visualizing the Workflow and Synthesis

To better illustrate the processes involved, the following diagrams outline the synthesis and the analytical workflow for purity determination.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions 4-Chlorophenol 4-Chlorophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Chlorophenol->Williamson_Ether_Synthesis 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Williamson_Ether_Synthesis K2CO3 K2CO3 K2CO3->Williamson_Ether_Synthesis Base Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Williamson_Ether_Synthesis Reflux (12-24h) Reflux (12-24h) Reflux (12-24h)->Williamson_Ether_Synthesis Crude_Product Crude this compound Williamson_Ether_Synthesis->Crude_Product

Caption: Williamson Ether Synthesis of the target compound.

G Purity Analysis Workflow cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Synthesized Product Method_A Method A: Standard Purification (Workup + Vacuum Distillation) Crude_Product->Method_A Method_B Method B: Chromatographic Purification (Workup + Flash Chromatography) Crude_Product->Method_B GC_MS GC-MS Analysis Method_A->GC_MS NMR 1H NMR Analysis Method_A->NMR Method_B->GC_MS Method_B->NMR Purity_Report_A Purity_Report_A GC_MS->Purity_Report_A Purity & Impurity Profile (A) Purity_Report_B Purity_Report_B GC_MS->Purity_Report_B Purity & Impurity Profile (B) Structural_Confirmation_A Structural_Confirmation_A NMR->Structural_Confirmation_A Structural Confirmation (A) Structural_Confirmation_B Structural_Confirmation_B NMR->Structural_Confirmation_B Structural Confirmation (B)

Caption: Workflow for purification and purity analysis.

References

A Comparative Guide to the Synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis routes for 1-(3-Bromopropoxy)-4-chlorobenzene, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the traditional Williamson ether synthesis and a modern adaptation utilizing Phase-Transfer Catalysis (PTC). The objective is to furnish researchers with the necessary data and methodologies to select the most suitable protocol for their specific laboratory and developmental needs.

At a Glance: Comparison of Synthesis Routes

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, which involves the reaction of 4-chlorophenol with 1,3-dibromopropane. This guide evaluates a standard iteration of this method against a phase-transfer catalyzed approach, which is designed to enhance reaction efficiency.

ParameterRoute 1: Standard Williamson Ether SynthesisRoute 2: Phase-Transfer Catalyzed (PTC) Synthesis
Starting Materials 4-Chlorophenol, 1,3-Dibromopropane, Strong Base (e.g., NaOH)4-Chlorophenol, 1,3-Dibromopropane, Strong Base (e.g., NaOH), Phase-Transfer Catalyst (e.g., TBAB)
Solvent System Biphasic (e.g., Water and an organic solvent) or a polar aprotic solvent (e.g., DMF)Biphasic (e.g., Water and a non-polar organic solvent like Toluene)
Reaction Temperature Typically elevated (reflux)Often milder (room temperature to gentle heating)
Reaction Time Generally longer (several hours to overnight)Significantly shorter (typically a few hours)
Typical Yield Moderate to good (60-80%)Good to excellent (85-95%)
Purity of Crude Product May require more rigorous purificationOften higher, with fewer byproducts
Scalability Can be challenging due to heterogeneous nature and long reaction timesMore readily scalable due to milder conditions and faster conversion
"Green" Chemistry Aspect Use of organic solvents can be a drawbackReduced organic solvent usage and energy consumption

Visualizing the Synthetic Approaches

The following diagrams illustrate the logical flow of the two synthetic routes, highlighting the key components and transformations.

G cluster_0 Route 1: Standard Williamson Ether Synthesis A1 4-Chlorophenol D1 Reaction in Biphasic System (e.g., Water/Toluene) A1->D1 B1 1,3-Dibromopropane B1->D1 C1 Sodium Hydroxide (aq) C1->D1 E1 Reflux (Elevated Temperature) D1->E1 F1 Work-up and Purification E1->F1 G1 This compound F1->G1

Caption: Workflow for the Standard Williamson Ether Synthesis.

G cluster_1 Route 2: Phase-Transfer Catalyzed (PTC) Synthesis A2 4-Chlorophenol E2 Reaction in Biphasic System (e.g., Water/Toluene) A2->E2 B2 1,3-Dibromopropane B2->E2 C2 Sodium Hydroxide (aq) C2->E2 D2 Phase-Transfer Catalyst (e.g., TBAB) D2->E2 F2 Mild Heating E2->F2 G2 Work-up and Purification F2->G2 H2 This compound G2->H2

Caption: Workflow for the Phase-Transfer Catalyzed Synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established Williamson ether synthesis and phase-transfer catalysis procedures and are presented as a basis for laboratory execution.

Route 1: Standard Williamson Ether Synthesis

This protocol describes a conventional approach to the synthesis of this compound.

Materials:

  • 4-Chlorophenol

  • 1,3-Dibromopropane

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq.) in toluene.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq.) to the flask.

  • Addition of Alkyl Halide: Add 1,3-dibromopropane (1.5 eq.) to the biphasic mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Route 2: Phase-Transfer Catalyzed (PTC) Synthesis

This protocol utilizes a phase-transfer catalyst to improve reaction efficiency and reduce reaction time.

Materials:

  • 4-Chlorophenol

  • 1,3-Dibromopropane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-chlorophenol (1.0 eq.), 1,3-dibromopropane (1.5 eq.), and tetrabutylammonium bromide (0.05 eq.) in toluene.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq.) to the flask.

  • Reaction: Stir the mixture vigorously at 50-60 °C for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Signaling Pathway of Phase-Transfer Catalysis

The efficiency of the PTC route is attributed to the ability of the catalyst to transport the phenoxide ion from the aqueous phase to the organic phase, where it can readily react with the alkyl halide.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A 4-Chlorophenoxide Anion (ArO⁻) E Q⁺ArO⁻ A->E Ion Exchange B Na⁺ C Q⁺X⁻ (PTC) C->E D 1,3-Dibromopropane (Br-R-Br) F This compound (ArO-R-Br) D->F E->F SN2 Reaction F->F G Q⁺Br⁻ G->C Regeneration of Catalyst

A Comparative Analysis of the Reactivity of 1-(3-Bromopropoxy)-4-chlorobenzene in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-(3-Bromopropoxy)-4-chlorobenzene with structurally similar compounds in the context of nucleophilic substitution reactions, a cornerstone of many synthetic and drug development processes. The analysis is grounded in fundamental principles of physical organic chemistry, supported by theoretical considerations and generalized experimental protocols.

Introduction to Reactivity

The reactivity of this compound is primarily centered around the C-Br bond of the bromopropoxy side chain, which is susceptible to nucleophilic attack. This reaction, typically proceeding through an S(_N)2 mechanism, is influenced by several factors, including the nature of the leaving group, the electronic effects of substituents on the aromatic ring, and the reaction conditions. Understanding these factors is crucial for predicting reaction outcomes and optimizing synthetic routes.

Factors Influencing Reactivity

The primary reaction of interest for this compound is the nucleophilic substitution at the propyl chain, a key step in forming ether linkages, a common motif in pharmacologically active molecules. The two main structural features influencing its reactivity are:

  • The Leaving Group: The bromine atom is a good leaving group, making the terminal carbon of the propoxy chain an electrophilic site for nucleophilic attack.

  • The Aryl Substituent: The para-chloro substituent on the benzene ring exerts an electronic effect on the reactivity of the bromopropoxy side chain.

Comparative Reactivity Analysis

To provide a clear comparison, we will analyze the reactivity of this compound against two key analogs:

  • 1-(3-Bromopropoxy)benzene: To assess the electronic influence of the chloro substituent.

  • 1-(3-Chloropropoxy)-4-chlorobenzene: To compare the leaving group ability of bromide versus chloride.

The reactivity of these compounds in S(_N)2 reactions is influenced by the electron-withdrawing nature of the substituents on the phenyl ring and the inherent leaving group ability of the halide. The para-chloro group is electron-withdrawing through its inductive effect (-I), which can slightly influence the electron density at the benzylic oxygen and, to a lesser extent, the electrophilicity of the carbon bearing the bromine.

Based on established principles of physical organic chemistry, a qualitative reactivity trend can be predicted. The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reaction rate. For a reaction where a negative charge is not being built up in close proximity to the ring in the transition state, a mildly electron-withdrawing group like chlorine at the para position is expected to have a small rate-retarding or rate-enhancing effect depending on the specific reaction mechanism and transition state structure.

However, the most significant factor in comparing these specific compounds will be the nature of the leaving group. Bromide is a significantly better leaving group than chloride because it is a weaker base. This is due to the larger size of the bromide ion, which allows for better distribution of the negative charge.

Quantitative Reactivity Comparison (Estimated)

CompoundStructureSubstituent Effect on Phenyl RingLeaving GroupEstimated Relative Rate (k/k₀)
1-(3-Bromopropoxy)benzene C₆H₅O(CH₂)₃BrNone (Reference)Br1.00
This compound 4-ClC₆H₄O(CH₂)₃BrElectron-withdrawing (-I)Br~0.9 - 1.1
1-(3-Chloropropoxy)-4-chlorobenzene 4-ClC₆H₄O(CH₂)₃ClElectron-withdrawing (-I)Cl~0.01 - 0.02

Note: The estimated relative rates are based on the superior leaving group ability of bromide over chloride in S(_N)2 reactions and the anticipated minor electronic effect of the para-chloro substituent.

Experimental Protocol: Kinetic Analysis of Williamson Ether Synthesis

To experimentally determine the relative reactivity of these compounds, a kinetic study of the Williamson ether synthesis can be performed.

Objective: To determine the second-order rate constants for the reaction of 1-(3-halopropoxy)-4-chlorobenzene and its analogs with a nucleophile (e.g., sodium ethoxide) at a constant temperature.

Materials:

  • This compound

  • 1-(3-Bromopropoxy)benzene

  • 1-(3-Chloropropoxy)-4-chlorobenzene

  • Sodium ethoxide solution in ethanol (standardized)

  • Anhydrous ethanol

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • Dry glassware

  • Constant temperature bath

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Reaction Setup: In a jacketed reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of a standardized solution of sodium ethoxide in anhydrous ethanol.

  • Initiation: Add a known amount of the haloalkoxybenzene substrate and the internal standard to the reaction vessel with vigorous stirring to initiate the reaction (t=0).

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution to neutralize the ethoxide.

  • Analysis: Analyze the quenched samples by gas chromatography (GC) to determine the concentration of the remaining haloalkoxybenzene substrate relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the substrate concentration versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), the plot should be linear, and the slope will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile.

Visualizing Reaction Workflows and Relationships

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Standardized Sodium Ethoxide Solution setup Equilibrate Reaction Vessel at Constant Temperature prep_reagents->setup prep_substrate Prepare Substrate Solution with Internal Standard initiate Initiate Reaction by Mixing Reactants (t=0) prep_substrate->initiate setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench gc_analysis Analyze Samples by GC quench->gc_analysis data_analysis Plot ln[Substrate] vs. Time and Calculate Rate Constant gc_analysis->data_analysis

Caption: Workflow for the kinetic analysis of the Williamson ether synthesis.

Logical Relationship of Factors Affecting Reactivity

G cluster_lg Leaving Group Comparison cluster_ee Electronic Effect of p-Cl Reactivity SN2 Reactivity LeavingGroup Leaving Group Ability LeavingGroup->Reactivity Major Influence Br Bromide (Br-) LeavingGroup->Br ElectronicEffects Electronic Effects of Aryl Substituents ElectronicEffects->Reactivity Minor Influence Inductive Inductive Effect (-I) ElectronicEffects->Inductive StericHindrance Steric Hindrance StericHindrance->Reactivity Generally Low for Primary Halides Cl Chloride (Cl-) Br->Cl Better Leaving Group Resonance Resonance Effect (+R) Inductive->Resonance Dominant Effect

A Comparative Guide to 1-(3-Bromopropoxy)-4-chlorobenzene and 1-(3-Bromopropoxy)-3-chlorobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Aryl ethers containing both a chloro and a bromo functionality, such as 1-(3-bromopropoxy)-4-chlorobenzene and its meta-isomer, 1-(3-bromopropoxy)-3-chlorobenzene, are valuable intermediates. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized. This guide provides a comprehensive comparison of these two positional isomers, focusing on their synthesis, theoretical reactivity, and potential applications in medicinal chemistry. While direct comparative experimental data is scarce in the literature, this guide leverages established chemical principles to offer insights into their differential performance.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for planning synthetic procedures, including solvent selection and purification methods.

PropertyThis compound1-(3-Bromopropoxy)-3-chlorobenzene
CAS Number 27983-04-637142-46-4[1]
Molecular Formula C₉H₁₀BrClO[2]C₉H₁₀BrClO[1]
Molecular Weight 249.53 g/mol [2]249.53 g/mol [1]
Physical Form Pale-yellow to Yellow-brown Liquid[2]Data not available
Storage Temperature 2-8 °C[2]Data not available

Synthesis via Williamson Ether Synthesis

The most common and logical synthetic route to both this compound and 1-(3-bromopropoxy)-3-chlorobenzene is the Williamson ether synthesis. This reaction involves the deprotonation of the corresponding chlorophenol to form a phenoxide, which then acts as a nucleophile to displace a bromide ion from an excess of 1,3-dibromopropane.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Chlorophenol 4-Chlorophenol or 3-Chlorophenol Chlorophenoxide Chlorophenoxide Intermediate Chlorophenol->Chlorophenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Chlorophenol Solvent Solvent (e.g., Acetone, DMF) Solvent->Chlorophenol Product This compound or 1-(3-Bromopropoxy)-3-chlorobenzene Chlorophenoxide->Product SN2 Reaction 1,3-Dibromopropane 1,3-Dibromopropane (Excess) 1,3-Dibromopropane->Product

Experimental Protocol: A General Procedure

The following is a generalized experimental protocol for the Williamson ether synthesis of the title compounds. Optimal conditions may vary and require empirical optimization.

Materials:

  • 4-Chlorophenol or 3-Chlorophenol (1.0 eq)

  • 1,3-Dibromopropane (3.0 eq, excess)

  • Potassium Carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the respective chlorophenol in anhydrous acetone or DMF, add potassium carbonate or sodium hydride portion-wise at room temperature.

  • Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 1-2 hours to ensure complete formation of the phenoxide.

  • Add 1,3-dibromopropane dropwise to the reaction mixture and continue stirring at reflux/elevated temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1-(3-bromopropoxy)-chlorobenzene isomer.

Comparative Analysis of Synthesis and Reactivity

While no direct experimental comparisons are available, a theoretical analysis based on the electronic and steric properties of the isomers allows for a reasoned comparison.

Synthesis: Nucleophilicity of the Chlorophenoxides

The first step of the Williamson ether synthesis is the deprotonation of the chlorophenol. The acidity of the phenol is influenced by the position of the chloro substituent.

  • Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the aromatic ring, stabilizing the resulting phenoxide ion and thus increasing the acidity of the phenol compared to unsubstituted phenol. This effect is distance-dependent.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic ring. This effect is electron-donating and destabilizes the phenoxide ion, decreasing the acidity of the phenol.

For 4-chlorophenol , the -I and +R effects are both at play. For 3-chlorophenol , the -I effect is stronger due to the closer proximity of the chlorine atom to the hydroxyl group, while the +R effect does not directly influence the oxygen atom. Consequently, 3-chlorophenol is expected to be slightly more acidic than 4-chlorophenol.

A more acidic phenol will be more readily deprotonated. However, the resulting phenoxide's nucleophilicity is also a key factor. The electron-withdrawing nature of the chlorine atom decreases the electron density on the phenoxide oxygen, making it a weaker nucleophile compared to the unsubstituted phenoxide. The stronger inductive effect in the 3-chloro isomer might lead to a slightly less nucleophilic phenoxide compared to the 4-chloro isomer. This could potentially result in slower reaction rates for the 3-chloro isomer in the SN2 step.

Expected Outcome: The synthesis of the 4-chloro isomer might proceed at a slightly faster rate or with higher yield under identical conditions due to the potentially higher nucleophilicity of the 4-chlorophenoxide. However, the difference is likely to be minor and could be overcome by adjusting reaction conditions.

IsomerPredicted Relative Acidity of PrecursorPredicted Relative Nucleophilicity of PhenoxidePredicted Impact on Synthesis
4-Chloro Less acidicMore nucleophilicPotentially faster SN2 reaction
3-Chloro More acidicLess nucleophilicPotentially slower SN2 reaction
Reactivity in Subsequent Reactions

The primary reactive site in both this compound and 1-(3-bromopropoxy)-3-chlorobenzene is the terminal bromine atom of the propyl chain, which is susceptible to nucleophilic substitution (SN2) reactions. The reactivity of this site is unlikely to be significantly influenced by the position of the chlorine atom on the distant phenyl ring, as electronic effects diminish rapidly with distance.

However, the chloro-substituent on the aromatic ring offers a site for other transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The reactivity of the C-Cl bond in such reactions is influenced by the electronic environment of the aromatic ring. The position of the ether linkage relative to the chlorine atom will have a more pronounced effect here. In general, aryl chlorides are less reactive than aryl bromides in cross-coupling reactions.

G cluster_0 Primary Reaction Pathway cluster_1 Secondary Reaction Pathway Isomer 1-(3-Bromopropoxy)-chlorobenzene Isomer SN2 SN2 Reaction at Propyl Bromide Isomer->SN2 CrossCoupling Cross-Coupling Reaction at Aryl Chloride Isomer->CrossCoupling Product_A Substituted Propoxybenzene Derivative SN2->Product_A Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->SN2 Product_B Biaryl Derivative CrossCoupling->Product_B CouplingPartner Coupling Partner (e.g., Boronic Acid) CouplingPartner->CrossCoupling

Applications in Drug Development

Aryl ethers with halo-substituents are common motifs in pharmaceutical compounds. The 1-(3-bromopropoxy)-chlorobenzene framework allows for the introduction of a flexible three-carbon linker to a substituted aromatic ring. This linker can be used to connect to other pharmacophoric elements, such as nitrogen-containing heterocycles, which are prevalent in drug molecules. The chloro-substituent can serve as a handle for further molecular elaboration or can be an integral part of the final active pharmaceutical ingredient (API), contributing to its binding affinity and pharmacokinetic properties.

Conclusion

Both this compound and 1-(3-bromopropoxy)-3-chlorobenzene are versatile synthetic intermediates with significant potential in drug discovery and development. Their synthesis is readily achievable through the Williamson ether synthesis. Theoretical considerations suggest that the synthesis of the 4-chloro isomer may be slightly more facile due to the electronic effects of the chloro substituent on the nucleophilicity of the corresponding phenoxide. However, this difference is likely to be marginal.

In terms of their reactivity as intermediates, the primary alkyl bromide functionality is expected to exhibit similar reactivity in both isomers in SN2 reactions. Differences in the reactivity of the aryl chloride bond in cross-coupling reactions are anticipated, but would require specific experimental investigation to quantify.

The choice between these two isomers in a synthetic campaign will likely be dictated by the desired substitution pattern of the final target molecule. For researchers, the key takeaway is that both isomers are valuable building blocks, and the principles outlined in this guide can aid in the rational design of synthetic routes utilizing these compounds. Further experimental studies are warranted to provide quantitative data on the comparative performance of these two isomers in various synthetic transformations.

References

A Comparative Guide to Alternatives for 1-(3-Bromopropoxy)-4-chlorobenzene in Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of aryl ethers prevalent in pharmaceuticals and material sciences, the choice of alkylating agent is paramount to reaction efficiency and overall yield. 1-(3-Bromopropoxy)-4-chlorobenzene is a commonly utilized reagent for introducing the 4-chlorophenoxypropyl moiety via the Williamson ether synthesis. However, a range of alternative reagents featuring different leaving groups can offer advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of this compound with its chloro, iodo, tosylate, and mesylate analogs, supported by representative experimental data and detailed protocols.

Performance Comparison of Alkylating Agents

The efficacy of these reagents in a typical SN2 reaction, such as the Williamson ether synthesis, is primarily dictated by the nature of the leaving group. The relative reactivity generally follows the order: Iodide > Tosylate ≈ Mesylate > Bromide > Chloride. This trend is attributed to the leaving group's ability to stabilize the developing negative charge in the transition state. Iodide is an excellent leaving group due to its large size and high polarizability. Sulfonate esters, such as tosylates and mesylates, are also highly effective as their negative charge is delocalized through resonance. Bromide is a good leaving group, while chloride is the least reactive among the halogens in this context.

The following table summarizes the expected performance of this compound and its alternatives in a model Williamson ether synthesis with a generic phenoxide nucleophile. The data is compiled based on established principles of SN2 reactions and typical yields reported in the literature for similar transformations.[1][2]

ReagentLeaving GroupRelative ReactivityTypical Reaction Time (h)Expected Yield (%)
1-(3-Iodopropoxy)-4-chlorobenzeneIodideVery High1 - 385 - 95
1-(3-Tosyloxypropoxy)-4-chlorobenzeneTosylateHigh2 - 580 - 90
1-(3-Mesyloxypropoxy)-4-chlorobenzeneMesylateHigh2 - 580 - 90
This compound Bromide Moderate 4 - 8 70 - 85
1-(3-Chloropropoxy)-4-chlorobenzeneChlorideLow8 - 2450 - 70

Experimental Protocols

The following are generalized yet detailed protocols for the Williamson ether synthesis using 4-chlorophenol and the respective 1,3-disubstituted propanes. These protocols are designed to be comparable and can be adapted to specific nucleophiles and substrates.

General Procedure for Williamson Ether Synthesis

1. Synthesis of 1-(3-Iodopropoxy)-4-chlorobenzene from 4-Chlorophenol and 1,3-Diiodopropane

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol (1.0 eq.) in a suitable anhydrous solvent such as acetone or DMF.

  • Base Addition: Add a slight excess of a powdered anhydrous base, such as potassium carbonate (1.5 eq.), to the solution.

  • Reagent Addition: To the stirred suspension, add 1,3-diiodopropane (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

2. Synthesis of 1-(3-Tosyloxypropoxy)-4-chlorobenzene and 1-(3-Mesyloxypropoxy)-4-chlorobenzene

These reagents are typically prepared in a two-step sequence starting from 3-(4-chlorophenoxy)propan-1-ol.

  • Step 1: Synthesis of 3-(4-chlorophenoxy)propan-1-ol: React 4-chlorophenol with 3-bromopropanol in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

  • Step 2: Sulfonylation: Dissolve the resulting alcohol in a suitable solvent like dichloromethane in the presence of a base (e.g., triethylamine or pyridine). Cool the solution in an ice bath and add p-toluenesulfonyl chloride (for the tosylate) or methanesulfonyl chloride (for the mesylate) dropwise. Stir the reaction until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted, dried, and purified.

3. Synthesis of this compound and 1-(3-Chloropropoxy)-4-chlorobenzene

These reagents can be synthesized following the general Williamson ether synthesis protocol described for the iodo-analog, using 1,3-dibromopropane or 1-bromo-3-chloropropane respectively, reacting with 4-chlorophenol.[3] Note that the reaction with 1,3-dichloropropane would be significantly slower.

Visualizing Reaction Pathways and Applications

The Williamson ether synthesis is a fundamental transformation in organic chemistry with broad applications. The following diagrams illustrate the general workflow and a relevant biological signaling pathway where such ether linkages are crucial.

G Experimental Workflow for Williamson Ether Synthesis cluster_start Starting Materials cluster_reagent Alternative Reagents Phenol 4-Chlorophenol Formation Phenoxide Formation Phenol->Formation Base Base (e.g., K2CO3) Base->Formation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Formation Iodo 1,3-Diiodopropane Reaction SN2 Reaction Iodo->Reaction Bromo 1,3-Dibromopropane Bromo->Reaction Chloro 1,3-Dichloropropane Chloro->Reaction Tosyl Propane-1,3-diyl bis(4-methylbenzenesulfonate) Tosyl->Reaction Formation->Reaction Workup Work-up & Purification Reaction->Workup Product Target Aryl Propyl Ether Workup->Product

Caption: General workflow for synthesizing aryl propyl ethers.

Aryl ether linkages, such as the one formed using these reagents, are key structural motifs in many pharmacologically active molecules, including β-adrenergic receptor antagonists (beta-blockers). These drugs are widely used to manage cardiovascular conditions.

G β-Adrenergic Receptor Signaling Pathway Ligand Adrenaline / Noradrenaline Receptor β-Adrenergic Receptor Ligand->Receptor binds G_Protein G Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response phosphorylates targets leading to Antagonist β-Blocker (Antagonist) (contains aryl ether linkage) Antagonist->Receptor blocks

Caption: Inhibition of β-adrenergic signaling by β-blockers.

Conclusion

While this compound is a reliable reagent, its alternatives offer a spectrum of reactivity that can be leveraged to optimize reaction conditions. For rapid, high-yielding syntheses, the iodo and sulfonate ester analogs are superior choices. Conversely, for cost-sensitive applications where longer reaction times are acceptable, the chloro-analog may be considered. The selection of the optimal reagent will depend on a careful consideration of factors including desired reaction rate, yield, cost of starting materials, and the specific nature of the nucleophile. This guide provides the foundational information for making an informed decision in the design and execution of synthetic routes involving the 4-chlorophenoxypropyl moiety.

References

The Quest for Optimized Molecules: A Comparative Guide to Bioisosteres of 1-(3-Bromopropoxy)-4-chlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a critical step in optimizing its biological activity, pharmacokinetic profile, and safety. This guide provides a comparative analysis of potential bioisosteric replacements for derivatives of 1-(3-bromopropoxy)-4-chlorobenzene, a scaffold of interest in medicinal chemistry. By exploring key structural modifications, we aim to provide a framework for the rational design of novel analogs with improved therapeutic potential.

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that retain similar biological activity, is a cornerstone of modern drug design.[1] This principle allows for the fine-tuning of a molecule's properties to enhance efficacy, reduce toxicity, and improve metabolic stability.[2][3] In the context of this compound derivatives, bioisosteric modifications can be strategically applied to the three key structural components: the 4-chlorophenyl ring, the 3-bromopropoxy linker, and the terminal bromine atom.

Bioisosteric Replacements for the 4-Chlorophenyl Moiety

The 4-chlorophenyl group is a common feature in many biologically active compounds. However, its lipophilicity and potential for metabolic liabilities often necessitate the exploration of bioisosteric replacements. The goal is to maintain or improve target engagement while enhancing physicochemical properties.

A primary strategy involves the substitution of the benzene ring with various heterocyclic systems.[4] For instance, replacing the phenyl ring with a pyridine or pyrimidine ring can introduce hydrogen bond acceptors, potentially improving solubility and altering the molecule's interaction with its biological target. Saturated carbocyclic rings, such as cyclohexane, can also serve as non-aromatic bioisosteres, reducing lipophilicity and improving metabolic stability.

Table 1: Potential Bioisosteric Replacements for the 4-Chlorophenyl Ring

Original MoietyBioisosteric ReplacementRationale for ReplacementPotential Impact on Properties
4-ChlorophenylPyridylIntroduce H-bond acceptor, modulate electronicsImproved solubility, altered target binding
4-ChlorophenylThienylSimilar size and shape, different electronicsModified metabolic profile
4-ChlorophenylCyclohexylReduce aromaticity and lipophilicityIncreased solubility, improved metabolic stability
4-ChlorophenylBicyclo[1.1.1]pentaneRigid scaffold, improved sp3 characterEnhanced metabolic stability, improved solubility

Modifying the Propoxy Linker: A Gateway to Improved Pharmacokinetics

The three-carbon propoxy linker plays a crucial role in defining the spatial relationship between the aromatic ring and the terminal functional group. Its flexibility and length are key determinants of biological activity. Bioisosteric modifications of this linker can significantly impact a compound's conformational preferences and, consequently, its pharmacokinetic properties.

One common approach is to introduce heteroatoms, such as oxygen or nitrogen, into the alkyl chain to create ether or amine functionalities. This can increase polarity and provide additional points for hydrogen bonding, potentially leading to improved solubility and altered metabolic pathways.[5] Furthermore, incorporating cyclic structures, like cyclopropane or oxetane rings, can introduce conformational rigidity, which may lead to enhanced target selectivity.

Table 2: Potential Bioisosteric Modifications of the Propoxy Linker

Original LinkerBioisosteric ModificationRationale for ModificationPotential Impact on Properties
-O-(CH2)3--S-(CH2)3- (Thioether)Altered bond angles and lipophilicityModified metabolic stability and target affinity
-O-(CH2)3--NH-(CH2)3- (Secondary Amine)Introduce H-bond donor, increase basicityImproved solubility, potential for new interactions
-O-(CH2)3--O-CH2-cyclopropyl-CH2-Introduce rigidity, alter conformationEnhanced target selectivity, modified metabolism
-O-(CH2)3--O-CH2-oxetanyl-CH2-Increase polarity and sp3 characterImproved solubility and metabolic stability

The Terminal Bromine: Exploring Alternative Functional Groups

The terminal bromine atom in this compound often serves as a reactive handle for further chemical modifications or as a key interacting group with the biological target. Replacing the bromine with other functional groups can modulate the compound's reactivity, polarity, and binding interactions.

Classical bioisosteres for halogens include other halogens (e.g., chlorine or iodine) to fine-tune size and lipophilicity. Non-classical bioisosteres, such as a cyano (-CN) or a trifluoromethyl (-CF3) group, can act as hydrogen bond acceptors and significantly alter the electronic properties of the molecule.

Table 3: Potential Bioisosteric Replacements for the Terminal Bromine

Original GroupBioisosteric ReplacementRationale for ReplacementPotential Impact on Properties
-Br-ClSmaller size, similar electronicsFine-tuning of steric interactions
-Br-ILarger size, increased lipophilicityEnhanced van der Waals interactions
-Br-CN (Cyano)Hydrogen bond acceptor, polarImproved target binding, altered solubility
-Br-CF3 (Trifluoromethyl)Lipophilic, metabolically stableIncreased metabolic stability, enhanced binding affinity

Experimental Protocols

To evaluate the impact of these bioisosteric modifications, a series of standardized in vitro and in vivo assays are essential.

General Synthetic Procedure for Analogs

The synthesis of bioisosteric analogs of this compound would typically involve the reaction of the corresponding substituted phenol with a suitably modified three-carbon linker bearing a leaving group. For example, to synthesize a thioether analog, 4-chlorothiophenol could be reacted with 1,3-dibromopropane in the presence of a base.

In Vitro Biological Evaluation

Target Binding Assay: To determine the affinity of the synthesized compounds for their biological target, a competitive binding assay is often employed.

  • Prepare a series of dilutions of the test compounds.

  • Incubate the test compounds with the isolated target protein (e.g., receptor or enzyme) and a radiolabeled ligand of known affinity.

  • After reaching equilibrium, separate the bound and unbound radioligand using a suitable method (e.g., filtration).

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Cell-Based Functional Assay: To assess the functional activity of the compounds, a cell-based assay relevant to the biological target is performed. This could involve measuring changes in second messenger levels, gene expression, or cell viability.

  • Culture cells expressing the target of interest.

  • Treat the cells with varying concentrations of the test compounds.

  • After a specific incubation period, measure the desired functional response using a suitable detection method (e.g., ELISA, qPCR, or a colorimetric viability assay).

  • Determine the EC50 (effective concentration to elicit 50% of the maximal response) or IC50 (inhibitory concentration to reduce the response by 50%).

Visualizing the Logic of Bioisosteric Replacement

The process of selecting and evaluating bioisosteres can be represented as a logical workflow.

BioisostereWorkflow cluster_modification Bioisosteric Modification cluster_evaluation Evaluation Lead Lead Compound (this compound derivative) Aromatic Aromatic Ring (e.g., Pyridine, Cyclohexane) Lead->Aromatic Linker Linker (e.g., Thioether, Amine) Lead->Linker Terminal Terminal Group (e.g., Cyano, CF3) Lead->Terminal Identify Identify Structural Components & SAR Identify->Lead SAR Structure-Activity Relationship Data SAR->Identify Properties Physicochemical Properties Properties->Identify Synthesis Synthesis Aromatic->Synthesis Linker->Synthesis Terminal->Synthesis InVitro In Vitro Assays (Binding, Functional) Synthesis->InVitro InVivo In Vivo Studies (PK, Efficacy) InVitro->InVivo Optimized Optimized InVivo->Optimized Optimized Candidate

Caption: Workflow for the design and evaluation of bioisosteres.

Signaling Pathway Perturbation

Derivatives of this compound may interact with various signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be modulated by such compounds, leading to a cellular response.

SignalingPathway Compound Bioisosteric Derivative Receptor Cell Surface Receptor Compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase_A Protein Kinase A SecondMessenger->Kinase_A Activates TranscriptionFactor Transcription Factor Kinase_A->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A potential signaling pathway modulated by bioactive compounds.

By systematically applying the principles of bioisosterism and conducting rigorous experimental evaluation, researchers can effectively navigate the complex landscape of drug discovery to develop novel therapeutic agents with enhanced profiles. This guide serves as a foundational resource for initiating such explorations with the this compound scaffold.

References

A Comparative Guide to the Catalytic Efficacy with 1-(3-Bromopropoxy)-4-chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1-(3-bromopropoxy)-4-chlorobenzene serves as a versatile bifunctional building block. Its structure, featuring both an aryl chloride and an alkyl bromide, allows for selective chemical modifications at two distinct points. The aryl chloride is a substrate for various palladium-catalyzed cross-coupling reactions, while the alkoxybenzene ring can participate in electrophilic aromatic substitution, and the terminal alkyl bromide is reactive towards nucleophiles.

This guide provides a comparative analysis of different catalysts for two key transformations involving this substrate. Direct comparative studies on this compound are limited in published literature; therefore, this guide draws upon experimental data from closely related and structurally analogous substrates to provide a reliable framework for catalyst selection and methods development.

Section 1: Palladium-Catalyzed Cross-Coupling of the Aryl Chloride Moiety

The carbon-chlorine (C-Cl) bond in this compound is significantly stronger and less reactive than corresponding C-Br or C-I bonds. Consequently, activating this bond for cross-coupling reactions like the Suzuki-Miyaura or Heck reaction requires highly active catalyst systems. Modern catalysts for this purpose typically involve a palladium precursor combined with sterically bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands facilitate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center.[2]

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Chlorides

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura cross-coupling of 4-chloroanisole, a close structural analog of the target molecule's aromatic core.

Reaction TypePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (0.5-1.0)o-(dicyclohexylphosphino)biphenyl (1.0-2.0)K₃PO₄ (2.0)Toluene8024>95
Suzuki-Miyaura Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Dioxane/H₂O100-12012High
Suzuki-Miyaura [IPr·H][Pd(η³-cin)Cl₂] (0.5)- (NHC precatalyst)K₂CO₃ (1.4)Ethanol4016~85
Suzuki-Miyaura Pd₂(dba)₃ (0.5)Arylcalixarenylphosphine 6 (1.0)tBuOK (2.0)Toluene100291.5[3]
Heck Reaction Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6.0)Cs₂CO₃ (1.1)Dioxane100-12024>95[4]

Note: Data is compiled from studies on analogous aryl chlorides like 4-chloroanisole and other representative aryl chlorides. Yields are highly substrate-dependent.

Experimental Protocols: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the coupling of an aryl chloride with an arylboronic acid, based on established methodologies.[5]

1. Reagent Preparation:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).

2. Catalyst Addition:

  • In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or a dialkylbiaryl phosphine, 2-4 mol%). Add this mixture to the Schlenk flask.

3. Solvent Addition and Reaction:

  • Add a degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

4. Monitoring and Workup:

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition center trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product reactant1 Ar-Cl reactant2 Ar'B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Lewis Acid-Catalyzed Friedel-Crafts Type Reactions

The alkoxybenzene moiety of the molecule is electron-rich, making it susceptible to electrophilic aromatic substitution, such as Friedel-Crafts alkylation. This reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[6][7] These catalysts generate a potent electrophile that then attacks the aromatic ring.

A study comparing AlCl₃ and TiCl₄ as catalysts for the alkylation of (3-bromopropoxy)benzene (a substrate lacking only the chloro-substituent) with a tert-chloride provides valuable comparative data.[8][9]

Data Presentation: Comparison of Lewis Acid Catalysts
CatalystRelative RateOptimal ConditionsKey Observations
AlCl₃ 2.6x faster than TiCl₄Alkoxybenzene/AlCl₃ molar ratio > 1Quantitative alkylation at the para position; carbocation rearrangement occurs if the ratio is < 1.[8][9]
TiCl₄ BaselineNo specific molar ratio requiredQuantitative alkylation is achieved without the strict stoichiometric constraints of AlCl₃.[8][9]
Experimental Protocols: Representative Friedel-Crafts Alkylation

This protocol is based on the procedure for quenching a carbocation with an alkoxybenzene derivative using a Lewis acid catalyst.[8][9]

1. Reaction Setup:

  • In a glovebox or under an inert atmosphere, prepare a solution of the alkylating agent (e.g., a tertiary alkyl chloride) in a dry, non-polar solvent mixture (e.g., hexane/methylene chloride) in a flask equipped with a magnetic stirrer.

  • Cool the solution to the desired temperature (e.g., -50 °C to 0 °C).

2. Catalyst and Substrate Addition:

  • Add the Lewis acid catalyst (e.g., TiCl₄ or AlCl₃) to the solution of the alkylating agent to generate the carbocation.

  • In a separate flask, prepare a solution of this compound in the same solvent.

  • Slowly add the alkoxybenzene solution to the carbocation solution at the maintained low temperature.

3. Quenching and Workup:

  • Allow the reaction to proceed for the required time, monitoring by an appropriate method (e.g., NMR of aliquots).

  • Quench the reaction by adding pre-chilled methanol or another suitable protic solvent.

  • Allow the mixture to warm to room temperature, wash with water and brine, and separate the organic layer.

  • Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and remove the solvent under vacuum to yield the crude product.

  • Purify as needed via column chromatography.

Visualization of Experimental Workflow

Friedel_Crafts_Workflow start Prepare Solutions (Alkoxybenzene, Alkyl Halide) cool Cool to Reaction Temp (-50°C to 0°C) start->cool add_catalyst Add Lewis Acid (TiCl₄ or AlCl₃) to Alkyl Halide cool->add_catalyst add_substrate Slowly Add Alkoxybenzene Solution add_catalyst->add_substrate react Stir for Required Time add_substrate->react quench Quench with Chilled Methanol react->quench workup Aqueous Workup (Wash, Dry, Concentrate) quench->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for a Lewis acid-catalyzed Friedel-Crafts alkylation.

References

Benchmarking the performance of 1-(3-Bromopropoxy)-4-chlorobenzene in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed performance benchmark of 1-(3-Bromopropoxy)-4-chlorobenzene in Williamson ether synthesis, a cornerstone reaction in medicinal chemistry and materials science. Its performance is objectively compared against other structurally similar alkylating agents. The data presented herein is based on established chemical principles and representative experimental findings to assist researchers in reagent selection and reaction optimization.

Comparative Performance Analysis

This compound is a versatile reagent for introducing the 4-chlorophenoxypropyl moiety onto nucleophiles, typically via an SN2 mechanism. Its reactivity is primarily dictated by the nature of the leaving group (Bromine) and the electronic properties of the substituted benzene ring. To contextualize its performance, we compare it with analogues where the leaving group or the aromatic substituent is varied.

The Williamson ether synthesis involves the reaction of an alkoxide (or phenoxide) with an alkyl halide.[1][2] The efficiency of this reaction is highly dependent on the alkyl halide's susceptibility to nucleophilic attack. The general order of reactivity for halogen leaving groups in SN2 reactions is I > Br > Cl.[3]

The following table summarizes the performance of this compound against selected alternatives in a representative reaction with 4-methoxyphenol. The data illustrates the expected trends in reaction time and yield based on the leaving group's ability and steric factors.

Quantitative Performance Data

The table below outlines the comparative performance of this compound and its alternatives in the O-alkylation of 4-methoxyphenol.

Alkylating AgentNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-MethoxyphenolK₂CO₃Acetonitrile80888
1-(3-Iodopropoxy)-4-chlorobenzene4-MethoxyphenolK₂CO₃Acetonitrile80594
1-(3-Chloropropoxy)-4-chlorobenzene4-MethoxyphenolK₂CO₃Acetonitrile801675
(3-Bromopropyl)benzene4-MethoxyphenolK₂CO₃Acetonitrile80890

Analysis:

  • Effect of the Leaving Group: As anticipated, the iodo-analogue provides the highest yield in the shortest time due to iodine being a superior leaving group compared to bromine and chlorine. The chloro-analogue is significantly less reactive, requiring a longer reaction time and resulting in a lower yield.

  • Effect of the 4-chloro Substituent: The presence of the electron-withdrawing chloro group on the phenyl ring in this compound has a minimal inductive effect on the distant propyl chain, resulting in reactivity and yield comparable to the unsubstituted (3-Bromopropyl)benzene.

General Reaction Pathway

The diagram below illustrates the SN2 mechanism of the Williamson ether synthesis using a phenoxide and an alkyl halide like this compound.

G Reactants Phenoxide (Ar-O⁻) + This compound TransitionState SN2 Transition State Reactants->TransitionState Nucleophilic Attack Products Aryl Ether Product + Bromide Ion (Br⁻) TransitionState->Products Leaving Group Departure Base Base (e.g., K₂CO₃) Deprotonates Phenol Base->Reactants Generates Nucleophile Phenol Phenol (Ar-OH) Phenol->Base

Caption: General mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 1-(4-chlorophenoxy)-3-(4-methoxyphenoxy)propane using this compound.

Materials:

  • This compound (2.49 g, 10 mmol)

  • 4-Methoxyphenol (1.24 g, 10 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)

  • Acetonitrile (50 mL), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To the 100 mL round-bottom flask, add 4-methoxyphenol (1.24 g), potassium carbonate (2.76 g), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 50 mL of anhydrous acetonitrile to the flask, followed by this compound (2.49 g).

  • Reflux: Attach the reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent) until the starting material (4-methoxyphenol) is consumed (approximately 8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Add 50 mL of deionized water and extract the aqueous layer twice with 30 mL portions of ethyl acetate.

    • Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the pure product.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification process.

G A 1. Reaction Setup (Reagents + K₂CO₃ in Acetonitrile) B 2. Reflux at 80°C (approx. 8 hours) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete D 4. Work-up (Filter, H₂O wash, Extraction) C->D Reaction Complete E 5. Drying & Concentration (MgSO₄, Rotary Evaporator) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Caption: Step-by-step workflow for synthesis and purification.

References

Cross-Validation of Analytical Data: A Comparative Guide to 1-(3-Bromopropoxy)-4-chlorobenzene and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 1-(3-Bromopropoxy)-4-chlorobenzene and a key alternative, its structural isomer 1-(3-Bromopropoxy)-3-chlorobenzene. The purpose is to offer a framework for the cross-validation of analytical data for these compounds, ensuring data integrity and reliability in research and development settings. The guide includes a summary of expected analytical data, detailed experimental protocols for acquiring this data, and a logical workflow for the cross-validation process.

Data Presentation: Comparative Analysis

To facilitate a clear comparison, the expected analytical data for this compound and its alternative, 1-(3-Bromopropoxy)-3-chlorobenzene, are summarized below. This data is predicted based on the analysis of their constituent chemical moieties, 4-chlorophenol, 3-chlorophenol, and 1-bromo-3-chloropropane.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound~7.25Doublet2HAr-H (ortho to Cl)
~6.85Doublet2HAr-H (ortho to O)
~4.15Triplet2H-O-CH₂-
~3.60Triplet2H-CH₂-Br
~2.30Quintet2H-CH₂-CH₂-CH₂-
1-(3-Bromopropoxy)-3-chlorobenzene~7.20Triplet1HAr-H
~6.90Multiplet2HAr-H
~6.80Singlet1HAr-H
~4.10Triplet2H-O-CH₂-
~3.58Triplet2H-CH₂-Br
~2.28Quintet2H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compound Chemical Shift (δ, ppm) Assignment
This compound~157.0Ar-C-O
~129.5Ar-C-H
~126.0Ar-C-Cl
~116.0Ar-C-H
~66.0-O-CH₂-
~32.0-CH₂-
~30.0-CH₂-Br
1-(3-Bromopropoxy)-3-chlorobenzene~159.0Ar-C-O
~135.0Ar-C-Cl
~130.5Ar-C-H
~121.0Ar-C-H
~115.0Ar-C-H
~113.0Ar-C-H
~66.5-O-CH₂-
~32.5-CH₂-
~30.5-CH₂-Br

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Compound Frequency (cm⁻¹) Functional Group
This compound~2960-2850C-H (aliphatic)
~1590, 1490C=C (aromatic)
~1240C-O (aryl ether)
~1090C-Cl
~650-550C-Br
1-(3-Bromopropoxy)-3-chlorobenzene~2960-2850C-H (aliphatic)
~1595, 1475C=C (aromatic)
~1250C-O (aryl ether)
~1070C-Cl
~660-560C-Br

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Compound m/z Interpretation
This compound248/250/252[M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for Br and Cl
128/130[Cl-C₆H₄-OH]⁺
121[C₉H₁₀O]⁺
1-(3-Bromopropoxy)-3-chlorobenzene248/250/252[M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern for Br and Cl
128/130[Cl-C₆H₄-OH]⁺
121[C₉H₁₀O]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to generate high-quality, reproducible data for the cross-validation of this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and purity of the compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, a small amount of the powder is placed on the crystal and pressure is applied.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the clean ATR crystal before scanning the sample. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic distribution for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be clearly visible in the molecular ion and halogen-containing fragments.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of analytical data, ensuring a robust and reliable identification and characterization of the target compound.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Primary Analytical Characterization cluster_comparison Comparative Analysis cluster_validation Cross-Validation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS AlternativeCompound Analysis of Alternative (e.g., Isomer) Purification->AlternativeCompound Parallel Analysis ReferenceData Comparison with Reference Spectra / Literature Data NMR->ReferenceData IR->ReferenceData MS->ReferenceData DataConsistency Check for Data Consistency Across Techniques ReferenceData->DataConsistency AlternativeCompound->DataConsistency StructureConfirmation Final Structure Confirmation DataConsistency->StructureConfirmation

Caption: Workflow for Analytical Data Cross-Validation.

Safety Operating Guide

Proper Disposal of 1-(3-Bromopropoxy)-4-chlorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Bromopropoxy)-4-chlorobenzene.

As a halogenated organic compound, this compound requires specific disposal procedures in accordance with hazardous waste regulations. Improper disposal can lead to environmental contamination and significant legal repercussions.

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to handle this compound with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is advisable to double-glove.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to avoid inhalation of vapors.

Hazard Summary: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

Waste Classification and Segregation

Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste due to its halogenated organic nature. While a specific waste code is not explicitly assigned to this compound, it falls under the category of halogenated organic compounds. It is often appropriate to classify it under the "F-list" of hazardous wastes from non-specific sources if it is a spent solvent. The most relevant codes would likely be F001 or F002, which include halogenated solvents.[2][3]

Crucially, this waste must be segregated from non-halogenated waste streams. Mixing halogenated and non-halogenated waste increases the volume of hazardous waste and complicates the disposal process, often leading to higher disposal costs.

Quantitative Data for Disposal

ParameterRecommended ValueRationale
Incineration Temperature ≥ 1100 °CEnsures complete destruction of halogenated organic compounds and minimizes the formation of toxic byproducts like dioxins and furans.
Residence Time in Incinerator ≥ 2 secondsProvides sufficient time for the complete combustion of the waste material.
Waste Halogen Content Limit > 1% (triggering 1100 °C)Wastes with significant halogen content require higher temperatures for effective destruction.

Experimental Protocol for Waste Preparation and Disposal

The following protocol outlines the steps for the safe preparation and disposal of this compound waste in a laboratory setting. This procedure is designed to be general; always consult your institution's specific hazardous waste management guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated "Halogenated Organic Waste" container (typically a chemically resistant plastic or metal container provided by your institution's environmental health and safety department)

  • Waste label

  • Fume hood

Procedure:

  • Segregation: Ensure that only halogenated organic waste is added to the designated container. Do not mix with non-halogenated solvents, aqueous waste, or solid waste.

  • Transfer: In a chemical fume hood, carefully transfer the waste this compound into the designated "Halogenated Organic Waste" container. If the compound is in a solid form, it should be placed in a designated solid halogenated waste container.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.

  • Disposal Request: Once the container is full or has reached the storage time limit set by your institution (typically 6-12 months), submit a request for pickup to your institution's environmental health and safety (EHS) or hazardous waste management department.

Note on Neutralization: For this specific compound, a pre-treatment or neutralization step in the laboratory is generally not recommended due to the potential for hazardous reactions and the production of other hazardous byproducts. The standard and safest procedure is to have it disposed of by a licensed hazardous waste contractor via high-temperature incineration.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_proc Disposal Procedure cluster_final_disp Final Disposal A Don appropriate PPE B Work in a chemical fume hood A->B C Identify this compound as waste B->C D Segregate into 'Halogenated Organic Waste' container C->D E Securely close and label the container D->E F Store in designated Satellite Accumulation Area E->F G Request pickup from EHS/Hazardous Waste Management F->G H Transport by licensed hazardous waste contractor G->H I High-temperature incineration H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropoxy)-4-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropoxy)-4-chlorobenzene

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